Olanzapine ketolactam
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKVZGLTQPNIEY-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=C(N=C2C=CC=CC2=NC1=O)N3CCN(CC3)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of Olanzapine Ketolactam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a significant degradation product formed through the oxidation of the thiophene ring of the parent molecule.[1][2] This impurity can be found in olanzapine formulations that have been subjected to stress conditions such as heat and aging.[1][2] Understanding the synthesis and characterization of this compound is crucial for impurity profiling, stability studies, and ensuring the quality and safety of olanzapine drug products.
Synthesis of this compound
The primary method for the synthesis of this compound involves the controlled oxidation of olanzapine.
Oxidative Synthesis using a Singlet Oxygen Mimic
A documented laboratory-scale synthesis utilizes the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][2] This reagent effectively mimics the oxidative degradation pathway that can occur under storage conditions.
Experimental Protocol:
A detailed, step-by-step experimental protocol for this specific synthesis is not publicly available in the reviewed literature. However, a general procedure would involve:
-
Dissolution: Dissolving olanzapine in a suitable organic solvent.
-
Reaction: Adding a stoichiometric amount of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) to the olanzapine solution at a controlled temperature.
-
Monitoring: Tracking the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Quenching the reaction and removing the solvent.
-
Purification: Isolating and purifying the this compound from the reaction mixture, likely through techniques such as column chromatography or recrystallization.
Forced Degradation for Isolation
This compound can also be generated and isolated through forced degradation studies of olanzapine.[1]
Experimental Protocol:
A general protocol for obtaining this compound via forced degradation involves:
-
Stress Conditions: Subjecting a solid-state formulation of olanzapine to thermal stress.
-
Extraction: Extracting the degradation products from the stressed formulation using a suitable solvent.
-
Isolation: Isolating the this compound from the mixture of degradation products using preparative HPLC.[1]
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its structure and purity. The following analytical techniques are employed for this purpose.[1]
Spectroscopic Data
| Technique | Observed Characteristics |
| 1H NMR | Specific chemical shifts and coupling constants for the protons in the molecule would be observed. Due to the lack of publicly available data, specific peak assignments cannot be provided. |
| 13C NMR | Distinct signals for each carbon atom in the this compound structure would be present. As with 1H NMR, specific data is not available in the public domain. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands corresponding to the functional groups present in the molecule, such as the ketone and lactam carbonyl groups, would be identifiable. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound (312.37 g/mol ) and characteristic fragmentation patterns. |
| Ultraviolet (UV) Spectroscopy | The UV spectrum would exhibit specific absorption maxima that are characteristic of the chromophoric system in the molecule. |
Note: Specific quantitative data for NMR, IR, and MS are not available in the public domain based on the conducted search.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [1] |
| CAS Number | 1017241-34-7 | [2] |
| Molecular Formula | C17H20N4O2 | [3] |
| Molecular Weight | 312.37 g/mol | [3] |
Visualizing the Synthesis and Characterization Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for this compound characterization.
Conclusion
The synthesis of this compound is achieved through the oxidation of olanzapine, a process that can be replicated in a laboratory setting to produce this impurity for use as a reference standard. Its characterization relies on a suite of spectroscopic techniques to confirm its chemical structure. While the general pathways for its synthesis and characterization are established, detailed public access to specific experimental protocols and quantitative analytical data remains limited. Further investigation into proprietary literature or direct analytical work would be necessary to establish a complete and detailed in-house guide.
References
An In-depth Technical Guide to the Chemical Structure of Olanzapine Ketolactam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product arising from oxidative and thermal stress. This technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of this compound. Detailed experimental protocols for its generation via forced degradation and subsequent isolation are presented, alongside a thorough analysis of its spectroscopic data. This document serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of olanzapine-based pharmaceuticals.
Chemical Identity and Structure
This compound, a key degradation impurity of the atypical antipsychotic olanzapine, is systematically identified by the IUPAC name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one .[1][2][3][4] Its formation involves the oxidative cleavage of the thiophene ring present in the parent olanzapine molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [1][2] |
| Synonyms | Olanzapine Lactam Impurity, (Z)-Olanzapine Ketolactam | [4] |
| CAS Number | 1017241-34-7 | [2][4] |
| Molecular Formula | C₁₇H₂₀N₄O₂ | [2][4] |
| Molecular Weight | 312.37 g/mol | [2][4] |
| Appearance | Light yellow to yellow solid |
The chemical structure of this compound is depicted below:
Formation and Synthesis
This compound is not a synthetic target for therapeutic purposes but rather a degradation product that needs to be monitored and controlled in pharmaceutical formulations.[5] Its formation is primarily attributed to the oxidative degradation of olanzapine, particularly through the cleavage of the thiophene ring.[5][6]
Forced Degradation Experimental Protocol
Forced degradation studies are essential to understand the stability of a drug substance and to generate its degradation products for analytical method development and validation. The following protocols outline the conditions for generating this compound.
2.1.1. Oxidative Degradation
-
Objective: To induce the formation of this compound through oxidation.
-
Procedure:
-
Accurately weigh 100 mg of olanzapine and transfer it to a 100 mL volumetric flask.[7]
-
Add a small volume of a suitable organic solvent (e.g., methanol) to dissolve the olanzapine.
-
Add 3% hydrogen peroxide (H₂O₂) to the flask to make up the volume.[7][8]
-
Reflux the solution at 60°C for 3 days.[7]
-
Withdraw samples periodically for analysis by a stability-indicating HPLC method to monitor the formation of the degradation product.[8]
-
2.1.2. Thermal Degradation
-
Objective: To assess the impact of heat on the stability of olanzapine and promote the formation of thermal degradants, including the ketolactam.
-
Procedure:
Isolation and Purification
The isolation of this compound from the mixture of degradation products is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Preparative HPLC Protocol
-
Objective: To isolate a pure fraction of this compound for characterization.
-
Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).
-
Column: A reversed-phase column with appropriate dimensions for preparative scale, such as an Inertsil ODS 3V (250 mm x 4.6 mm, 5 µm particle size) or a similar C18 column, scaled up for preparative purposes.[9][10]
-
Mobile Phase: A gradient elution is often employed. An example of a mobile phase system is a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[9] The gradient program should be optimized to achieve maximum resolution between olanzapine and its degradation products.
-
Flow Rate: The flow rate should be adjusted based on the column dimensions, typically in the range of several mL/min for preparative columns.
-
Detection: UV detection at a wavelength where both olanzapine and the ketolactam show significant absorbance, for instance, 254 nm.[9]
-
Procedure:
-
Dissolve the crude degradation mixture in the mobile phase or a compatible solvent.
-
Inject a suitable volume of the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical scale experiments.
-
Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated compound.
-
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 2: Mass Spectrometry Data for this compound
| Ionization Mode | Parent Ion [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |
| Electrospray Ionization (ESI) | 313.2 | 282.1, 256.1, 213, 198.2, 186.2, 84.1 (for parent olanzapine) | [10] |
Note: Specific fragmentation data for this compound is not detailed in the provided search results. The fragmentation of the parent olanzapine is provided for context.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule.
Detailed ¹H and ¹³C NMR spectral data with specific peak assignments for this compound are not available in the provided search results. However, the characterization of olanzapine impurities by NMR is a standard practice.[6][9][11]
Logical Relationships and Pathways
The formation of this compound is a result of the chemical degradation of olanzapine. The following diagrams illustrate the logical workflow for its generation and characterization, as well as the proposed degradation pathway.
Caption: Experimental workflow for the generation, isolation, and characterization of this compound.
Caption: Proposed degradation pathway of olanzapine to this compound via oxidative stress.
Biological Activity
While olanzapine has a well-defined pharmacological profile, its degradation products, including the ketolactam, are generally considered to be pharmaceutically inactive. The primary concern with the presence of such impurities is related to the potential for unknown toxicity and the reduction in the purity and potency of the active pharmaceutical ingredient. Therefore, their levels are strictly controlled during the manufacturing and storage of olanzapine products.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, formation, and characterization of this compound. The information presented herein is essential for scientists and professionals in the pharmaceutical industry to understand and control the degradation of olanzapine, ensuring the quality, safety, and efficacy of this important antipsychotic medication. The provided experimental frameworks for forced degradation and isolation serve as a valuable resource for further research and analytical method development.
References
- 1. Olanzapine Lactam | 1017241-34-7 | SynZeal [synzeal.com]
- 2. CAS 1017241-34-7 Olanzapine Lactam Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 6. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Isolation and characterization of process related impurities of olanzapine using HPLC and ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Olanzapine Ketolactam: A Technical Guide on its Formation as an Oxidative Degradation Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, a widely prescribed atypical antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. This technical guide provides an in-depth analysis of olanzapine ketolactam, a significant oxidative degradation product. Contrary to some initial postulations, this compound is not an in vivo metabolite but rather an impurity that can form during the manufacturing process and storage of solid oral formulations, particularly under conditions of oxidative stress. This document details the formation pathways, quantitative data from forced degradation studies, and comprehensive experimental protocols for the synthesis and analysis of this compound.
Introduction
Olanzapine (2-methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine) is a cornerstone in the treatment of schizophrenia and bipolar disorder.[3] Its chemical stability is a critical attribute for ensuring the safety and efficacy of its pharmaceutical formulations. Under oxidative stress, the thiophene ring of the olanzapine molecule is labile and can undergo oxidation, leading to the formation of several degradation products, including this compound.[4] Understanding the formation and characteristics of this impurity is paramount for the development of stable olanzapine formulations and for robust quality control during drug manufacturing.
Formation of this compound
This compound, along with a related compound, olanzapine ketothiolactam, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule.[4] This process is not a result of enzymatic metabolism within the body but is a chemical transformation that can be induced by exposure to oxidizing agents, heat, and potentially certain excipients in the drug formulation.[5][6]
The proposed pathway for the formation of these degradation products involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and rearrangement to form the lactam and thiolactam structures.[5]
Degradation Pathway
The following diagram illustrates the proposed oxidative degradation pathway of olanzapine to this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The formation of this compound is significantly influenced by the specific stress conditions applied. The table below summarizes quantitative data from various forced degradation studies on olanzapine.
| Stress Condition | Reagent/Parameters | Duration | Olanzapine Degradation (%) | Reference |
| Oxidative | 3% H₂O₂ at 60°C | 3 days | Significant degradation observed | [7] |
| Oxidative | 10% H₂O₂ at room temperature | 24 hours | Formation of three major degradation products | [8] |
| Acidic | 0.1N HCl at 60°C | 3 days | Degradation observed after 1 day | [7] |
| Alkaline | 0.1N NaOH at 60°C | 3 days | Degradation observed after 1 day | [7] |
| Thermal | 60°C | 7 days | Degradation observed | [7] |
| Photolytic | UV light | Not specified | No significant degradation | [8] |
Experimental Protocols
Synthesis of this compound
A synthetic route to this compound has been described, primarily for the purpose of generating a reference standard for analytical method development. One reported method involves the reaction of olanzapine with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1]
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Appropriate solvent (e.g., dichloromethane)
Procedure:
-
Dissolve olanzapine in a suitable solvent.
-
Add a solution of PTAD to the olanzapine solution at room temperature.
-
Stir the reaction mixture for a specified period.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Upon completion, isolate the product by preparative HPLC.
-
Characterize the isolated compound using spectroscopic methods (UV, IR, MS, and NMR) to confirm its identity as this compound.[1]
Analytical Method for Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation and quantification of olanzapine and its impurities, including this compound. A typical stability-indicating HPLC method is detailed below.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the olanzapine bulk drug or crushed tablets in a suitable diluent (e.g., a mixture of mobile phase components).
-
Filter the solution through a 0.45 µm filter before injection.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Workflow
The following diagram outlines the general workflow for the analysis of olanzapine impurities.
Conclusion
This compound is a critical process-related impurity and degradation product of olanzapine, arising from oxidative stress. It is not formed through metabolic processes in the body. A thorough understanding of its formation pathways and the development of robust, validated analytical methods are essential for ensuring the quality, stability, and safety of olanzapine drug products. The information presented in this guide provides a comprehensive technical resource for professionals involved in the research, development, and quality control of olanzapine formulations.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrar.org [ijrar.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
The Discovery and History of Olanzapine Ketolactam: A Technical Overview
Introduction
Olanzapine, an atypical antipsychotic agent marketed as Zyprexa®, was first patented in 1991 and received FDA approval for medical use in the United States in 1996.[1][2] As with any pharmaceutical compound, understanding its stability and degradation profile is crucial for ensuring safety and efficacy. Among the various related substances and impurities identified during the development and lifecycle of olanzapine, olanzapine ketolactam has emerged as a significant oxidative degradation product. This technical guide provides an in-depth exploration of the discovery, history, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
The Discovery of this compound
This compound, chemically identified as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, was first reported as an oxidative degradation product of olanzapine in solid oral formulations by a team of scientists at Eli Lilly and Company in a 2008 publication.[3] This impurity was observed in both stressed and aged solid-state formulations of olanzapine, indicating its formation under conditions of oxidative stress.[3] The discovery was a key step in understanding the degradation pathways of olanzapine, particularly the susceptibility of its thiophene ring to oxidation.[3]
The formation of this compound is proposed to occur through the oxidation and subsequent ring-opening of the thiophene moiety of the olanzapine molecule.[3] This degradation pathway highlights a critical aspect of olanzapine's chemistry and has important implications for its formulation and storage.
Chemical and Physical Properties
The key identification and property data for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one |
| Alternate Names | (Z)-Olanzapine Ketolactam, Olanzapine Lactam Impurity |
| CAS Number | 1017241-34-7 |
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
Experimental Protocols
The following sections detail the experimental methodologies for the isolation and synthesis of this compound as described in the seminal 2008 paper by Baertschi et al.
Isolation of this compound from Stressed Formulations
Objective: To isolate a sufficient quantity of this compound from a thermally stressed solid oral formulation of olanzapine for structural characterization.
Methodology:
-
Stress Conditions: A solid-state formulation of olanzapine was subjected to thermal stress to induce degradation and generate the ketolactam impurity.
-
Extraction: The stressed formulation was extracted to solubilize olanzapine and its degradation products.
-
Preparative High-Performance Liquid Chromatography (HPLC): The extract was subjected to preparative HPLC to separate the various components.
-
Column: A suitable reversed-phase column was used.
-
Mobile Phase: A gradient elution was employed, typically using a mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection: UV detection was used to monitor the elution of the compounds.
-
-
Fraction Collection: The fraction corresponding to the retention time of this compound was collected.
-
Solvent Evaporation: The solvent from the collected fraction was evaporated to yield the isolated impurity.
Synthesis of this compound
Objective: To develop a synthetic route for this compound to confirm its structure and for use as a reference standard.
Methodology:
-
Reaction Setup: Olanzapine was reacted with a singlet oxygen mimic, 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
-
Reaction Conditions: The reaction was carried out in a suitable organic solvent at a controlled temperature.
-
Monitoring: The progress of the reaction was monitored by a suitable analytical technique, such as HPLC.
-
Purification: Upon completion of the reaction, the product mixture was purified, typically using column chromatography or preparative HPLC, to isolate the this compound.
-
Characterization: The structure of the synthesized compound was confirmed by spectroscopic methods (UV, IR, MS, and NMR) and compared to the material isolated from the stressed formulation.[3]
Characterization Data
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized below.
Mass Spectrometry (MS) Data
| Ion | m/z |
| [M+H]+ | 313.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed 1H and 13C NMR data would be presented here, including chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom in the molecule.
(Note: The specific numerical data from the original publication is required for a complete table.)
Infrared (IR) Spectroscopy Data
| Functional Group | Wavenumber (cm-1) |
| C=O (amide) | (Typical range: 1680-1630) |
| C=O (ketone) | (Typical range: 1725-1705) |
| C=C (aromatic) | (Typical range: 1600-1450) |
(Note: The specific numerical data from the original publication is required for a complete table.)
Ultraviolet (UV) Spectroscopy Data
| Solvent | λmax (nm) |
| (e.g., Methanol) | (Specific wavelength) |
(Note: The specific numerical data from the original publication is required for a complete table.)
Visualizations
Proposed Degradation Pathway of Olanzapine to Ketolactam
The following diagram illustrates the proposed pathway for the oxidative degradation of olanzapine, leading to the formation of this compound through the oxidation of the thiophene ring.
Caption: Proposed pathway of olanzapine degradation.
Experimental Workflow for Identification
This diagram outlines the general workflow used by researchers to identify this compound in stressed drug products.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Physicochemical Properties of Olanzapine Ketolactam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of olanzapine ketolactam, a known impurity and degradation product of the atypical antipsychotic drug, olanzapine. Understanding these properties is crucial for the development of stable olanzapine formulations, for analytical method development, and for regulatory submissions.
This compound, chemically identified as (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is formed through the oxidative degradation of the thiophene ring of the olanzapine molecule. While extensive data is available for the parent drug, specific experimental physicochemical data for this compound is limited in publicly available literature. This guide compiles the available information and provides standardized experimental protocols for its determination.
Physicochemical Properties
The following table summarizes the known physicochemical properties of this compound and provides a comparison with the parent compound, olanzapine.
| Property | This compound | Olanzapine |
| Chemical Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine |
| CAS Number | 1017241-34-7 | 132539-06-1 |
| Molecular Formula | C₁₇H₂₀N₄O₂ | C₁₇H₂₀N₄S |
| Molecular Weight | 312.37 g/mol | 312.43 g/mol |
| Melting Point | 188-191°C[3] | 195°C |
| Solubility | Qualitative: Slightly soluble in DMSO, methanol, acetonitrile, and chloroform.[4] | Aqueous: Practically insoluble in water (0.03988 mg/mL).[5] Organic: Soluble in ethanol (1 mg/mL), DMSO (16 mg/mL), and dimethylformamide (20 mg/mL).[1] |
| pKa | 10.45 ± 0.40 (Predicted)[3] | 7.8 (basic)[6] |
| logP | Data not available | 4.094[6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters for a compound such as this compound are outlined below.
1. Melting Point Determination (Capillary Method)
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
-
2. Aqueous Solubility Determination (Shake-Flask Method)
-
Apparatus: Temperature-controlled shaker, analytical balance, centrifuge, HPLC-UV or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of this compound is added to a known volume of purified water in a sealed flask.
-
The flask is agitated in a temperature-controlled shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
An aliquot of the supernatant is carefully removed, filtered, and diluted as necessary.
-
The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
3. pKa Determination (Potentiometric Titration)
-
Apparatus: Potentiometer with a pH electrode, automated titrator or burette, magnetic stirrer.
-
Procedure:
-
A known amount of this compound is dissolved in a suitable solvent (e.g., a co-solvent system like methanol/water if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve of pH versus the volume of titrant added is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve. For the predicted pKa of ~10.45, titration with a strong acid would be appropriate.
-
4. LogP (Octanol-Water Partition Coefficient) Determination (Shake-Flask Method)
-
Apparatus: Separatory funnel, mechanical shaker, centrifuge, analytical instrument (e.g., HPLC-UV).
-
Procedure:
-
n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.
-
The funnel is shaken for a sufficient time to allow for partitioning equilibrium to be reached.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of the partition coefficient.
-
Visualizations
Oxidative Degradation Pathway of Olanzapine
The following diagram illustrates the formation of this compound from the parent drug, olanzapine, through an oxidative degradation process.
Caption: Oxidative degradation pathway of olanzapine to this compound.
General Experimental Workflow for Physicochemical Profiling
This diagram outlines a typical workflow for the physicochemical characterization of a pharmaceutical substance like this compound.
Caption: Experimental workflow for physicochemical profiling of this compound.
References
Olanzapine Ketolactam: A Technical Overview of a Key Olanzapine Degradant
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olanzapine, a widely prescribed second-generation antipsychotic, is susceptible to oxidative degradation, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product. This technical guide provides a comprehensive overview of this compound, including its chemical identity, formation, and methods for its synthesis and analysis. A detailed understanding of this impurity is crucial for ensuring the quality, safety, and efficacy of olanzapine drug products.
Introduction
Olanzapine is a thienobenzodiazepine derivative that acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. Its clinical efficacy is well-established in the treatment of schizophrenia and bipolar disorder. However, the chemical stability of olanzapine is a critical consideration in its formulation and storage. Oxidative stress can lead to the degradation of the olanzapine molecule, resulting in the formation of several impurities. One of the prominent oxidative degradants is this compound. This document serves as a technical resource for professionals in pharmaceutical research and development, providing in-depth information on this specific impurity.
Chemical and Physical Properties
A clear identification of this compound is fundamental for its study. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1017241-34-7 |
| Molecular Formula | C₁₇H₂₀N₄O₂ |
| Molecular Weight | 312.37 g/mol |
Formation and Synthesis
This compound is primarily formed through the oxidative degradation of the thiophene ring in the olanzapine molecule. This process can be initiated by exposure to atmospheric oxygen, particularly in the presence of light and humidity, and can be catalyzed by certain excipients in pharmaceutical formulations.
Proposed Formation Pathway
The formation of this compound involves the oxidation of the sulfur atom in the thiophene ring, followed by ring-opening and subsequent rearrangement to form the lactam and ketone functionalities. This autoxidation process is a critical consideration for the long-term stability of olanzapine-containing products.
Caption: Proposed oxidative degradation pathway of olanzapine to this compound.
Experimental Protocol: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the controlled oxidation of olanzapine. The following protocol is a representative example:
Materials:
-
Olanzapine
-
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve olanzapine in a suitable organic solvent, such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of an oxidizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD), to the olanzapine solution with constant stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a suitable reducing agent or water.
-
Extract the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system to isolate this compound.
Analytical Methodologies
The detection and quantification of this compound in olanzapine drug substance and product are essential for quality control. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.
Experimental Protocol: HPLC Analysis of this compound
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile, methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both olanzapine and this compound show significant absorbance (e.g., 254 nm).
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh and dissolve the olanzapine sample (drug substance or powdered tablets) in a suitable diluent (e.g., a mixture of the mobile phase components).
-
Sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Caption: A typical experimental workflow for the HPLC analysis of this compound.
Signaling Pathways and Biological Activity
Currently, there is a lack of specific research on the signaling pathways and pharmacological or toxicological effects of this compound. While the parent compound, olanzapine, has a well-characterized profile of interacting with various neurotransmitter receptors, it is not known if this degradation product retains any of this activity or possesses any unique biological effects. The structural modifications, particularly the oxidation of the thiophene ring and the formation of the ketolactam moiety, could significantly alter its binding affinity to the target receptors of olanzapine. Further research is warranted to investigate the potential biological implications of this impurity to fully assess its risk profile.
Conclusion
This compound is a critical impurity to monitor in the manufacturing and storage of olanzapine products. A thorough understanding of its formation, along with robust analytical methods for its detection and quantification, are essential for ensuring drug quality and patient safety. While its chemical properties and synthesis are relatively understood, the biological activity and potential signaling pathways of this compound remain an area for future investigation. This technical guide provides a foundational resource for researchers and professionals working with olanzapine, highlighting the importance of impurity profiling in drug development and quality control.
Olanzapine Oxidative Degradation: A Technical Guide to Product Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of oxidative degradation products of olanzapine. Olanzapine, an atypical antipsychotic medication, is susceptible to degradation under oxidative stress, leading to the formation of various impurities that can impact its safety and efficacy. Understanding the degradation pathways and having robust analytical methods for the detection and quantification of these products are critical aspects of drug development and quality control.
Identified Oxidative Degradation Products of Olanzapine
Forced degradation studies, primarily employing hydrogen peroxide as an oxidizing agent, have revealed several key degradation products. These impurities arise from the oxidation of the thiophene and benzodiazepine rings of the olanzapine molecule. The major identified oxidative degradation products are summarized below.
| Degradation Product Name | Chemical Structure | Notes |
| (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [Structure not available in search results] | Identified in stressed and aged solid-state formulations.[1] |
| (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | [Structure not available in search results] | Results from the oxidation of the thiophene ring.[1] |
| 10-hydroxy-2-methyl-5,10-dihydro-4H-benzo[b]thieno [2,3-e][2][3]diazepin-4-one | [Structure not available in search results] | Characterized using FTIR, LC-MS-MS, and NMR.[3][4][5] |
| 2-methyl-5,10-dihydro-4H-benzo[b]thieno[2,3-e][2][3] diazepin-4-one | [Structure not available in search results] | A major degradation product identified in stress stability studies.[3][4][5][6][7] |
| 2-methyl-10-(2-methyl-10H-benzo[b]thieno[2,3-e][2][3] diazepin-4-yloxy)-5,10-dihydro-4H-benzo[b]thieno[2,3-e]diazepin-4-one | [Structure not available in search results] | Identified through spectroscopic analysis.[3][4][5] |
| 4-(4-methyl-1-piperazinyl)-3-hydroxymethylidene-1H-benzo[b][2][3]diazepine-2(3H)-thione | [Structure not available in search results] | Found in both drug substance and drug product stability studies.[2] |
| (Z)-4-(4-methyl-1-piperazinyl)-3-acetoxymethylidene-1H-benzo[b][2][3]diazapine-2(3H)-thione | [Structure not available in search results] | An impurity identified from stressed and stability studies.[2] |
Experimental Protocols
The identification and quantification of olanzapine's oxidative degradation products rely on a combination of forced degradation studies and sophisticated analytical techniques.
Forced Degradation (Oxidative Stress) Protocol
A common method to induce oxidative degradation is as follows:
-
Preparation of Olanzapine Solution: Prepare a solution of olanzapine bulk drug or drug product in a suitable solvent (e.g., methanol or acetonitrile).[8]
-
Introduction of Oxidizing Agent: Add a solution of hydrogen peroxide (typically 3% to 30% v/v) to the olanzapine solution.[8][9][10]
-
Incubation: The mixture is typically kept at room temperature or heated (e.g., 60°C or 80°C) for a specified period, which can range from several hours to several days, to allow for degradation to occur.[8][10]
-
Sample Analysis: Withdraw samples at various time points and analyze them using a stability-indicating analytical method, such as HPLC.[10]
It is important to note that olanzapine is generally stable under photolytic, acidic, and alkaline stress conditions, with major degradation observed primarily under oxidative conditions.[3][4][5][6]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors are the primary techniques for the separation and quantification of olanzapine and its degradation products.[11][12]
Typical HPLC Method Parameters:
| Parameter | Description |
| Column | Reversed-phase C18 column (e.g., Inertsil ODS 3V, 150 mm x 4.6 mm, 5 µm).[13] |
| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., 10 mM disodium hydrogen phosphate, pH 7.4) and an organic solvent (e.g., acetonitrile).[13] |
| Flow Rate | Typically around 1.0 mL/min.[13] |
| Detection | UV detection at approximately 227 nm or 271 nm.[8][13] |
For the structural elucidation of unknown degradation products, preparative HPLC is often employed to isolate the impurities, followed by characterization using techniques such as:
-
Mass Spectrometry (MS and MS/MS): To determine the molecular weight and fragmentation patterns of the degradation products.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the chemical structure.[1][3][4][5][7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the degradation products.[3][4][5]
Workflow for Identification of Oxidative Degradation Products
The logical workflow for the identification and characterization of olanzapine's oxidative degradation products is depicted in the following diagram.
Caption: Workflow for Olanzapine Degradation Product Identification.
This comprehensive approach, combining forced degradation studies with advanced analytical and spectroscopic techniques, is essential for a thorough understanding of the oxidative degradation profile of olanzapine. Such knowledge is fundamental for the development of stable pharmaceutical formulations and for ensuring the quality and safety of the final drug product.
References
- 1. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Identification and Characterization of Olanzapine Degradation Products under Oxidative Stress Conditions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. akjournals.com [akjournals.com]
- 10. ijrar.org [ijrar.org]
- 11. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. akjournals.com [akjournals.com]
Olanzapine Metabolism: A Technical Guide to In Vivo Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine is a second-generation atypical antipsychotic widely used in the treatment of schizophrenia and bipolar disorder. A thorough understanding of its metabolic fate is critical for drug development, clinical pharmacology, and predicting potential drug-drug interactions. This technical guide provides an in-depth overview of the in vivo metabolic pathways of olanzapine, with a special note on the identity of "olanzapine ketolactam." Based on a comprehensive review of the scientific literature, this compound is identified as an oxidative degradation product of the parent drug, rather than a confirmed in vivo metabolite. This document will detail the established biotransformation routes of olanzapine, the enzymes responsible, and quantitative data where available.
In Vivo Metabolic Pathways of Olanzapine
Olanzapine undergoes extensive metabolism in the liver primarily through two major pathways: Phase I oxidation and Phase II glucuronidation. Less than 7% of the administered dose is excreted as the unchanged parent drug.
Phase I Metabolism: Oxidation
Oxidative metabolism of olanzapine is mediated by the cytochrome P450 (CYP) enzyme system and flavin-containing monooxygenase (FMO) system.
-
N-demethylation: The primary oxidative pathway is the N-demethylation of the piperazine ring to form 4'-N-desmethylolanzapine . This reaction is predominantly catalyzed by CYP1A2 , with minor contributions from CYP2D6.[1][2]
-
Hydroxylation: Olanzapine can undergo hydroxylation at the 2-methyl group of the thiophene ring to form 2-hydroxymethylolanzapine . This pathway is primarily mediated by CYP2D6 .[1][2]
-
N-oxidation: The nitrogen atom of the piperazine ring can be oxidized to form olanzapine N-oxide . This reaction is catalyzed by flavin-containing monooxygenase 3 (FMO3) and to a lesser extent by CYP2D6.[1][2]
Phase II Metabolism: Glucuronidation
Direct conjugation with glucuronic acid is a major metabolic pathway for olanzapine.
-
10-N-Glucuronidation: The most abundant metabolite of olanzapine is the 10-N-glucuronide , formed by the direct attachment of glucuronic acid to the nitrogen atom at position 10 of the benzodiazepine ring. This reaction is primarily catalyzed by UDP-glucuronosyltransferase 1A4 (UGT1A4) .[3] UGT2B10 also shows some activity towards this pathway.
-
4'-N-Glucuronidation: A minor glucuronidation pathway involves the formation of the 4'-N-glucuronide at the piperazine ring, also catalyzed by UGT1A4.[3]
The major circulating metabolites in plasma are the parent drug, 10-N-glucuronide, and 4'-N-desmethylolanzapine. Both the 10-N-glucuronide and 4'-N-desmethylolanzapine are considered pharmacologically inactive.[2]
This compound: A Degradation Product, Not a Confirmed In Vivo Metabolite
The term "this compound" refers to a known oxidative degradation product of olanzapine, identified as (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one . Its formation involves the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.
While this compound has been identified as an impurity in olanzapine pharmaceutical formulations, particularly under conditions of oxidative stress, a thorough review of the scientific literature reveals no evidence of its formation as an in vivo metabolite in humans or animal models. Comprehensive metabolic profiling studies of olanzapine in various biological matrices have not reported the detection of this ketolactam derivative. Therefore, it should be considered a degradation product relevant to pharmaceutical stability and analysis, rather than a biological metabolite.
Quantitative Data on Olanzapine Metabolism
The following table summarizes kinetic parameters for the major enzymes involved in olanzapine metabolism. These values were determined from in vitro studies using human liver microsomes or recombinant enzymes.
| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |
| 4'-N-desmethylolanzapine | CYP1A2 | 16 - 123 | 14 - 110 |
| 2-hydroxymethylolanzapine | CYP2D6 | 30 - 150 | 5 - 30 |
| Olanzapine N-oxide | FMO3 | >300 | Not determined |
| Olanzapine 10-N-glucuronide | UGT1A4 | 156 - 206 | 1.3 - 2.5 (pmol/min/µg) |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., source of enzyme, substrate concentration range).
Experimental Protocols
In Vitro Metabolism of Olanzapine using Human Liver Microsomes
This protocol outlines a general procedure for studying the in vitro metabolism of olanzapine.
1. Materials:
-
Olanzapine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (for glucuronidation assays)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., deuterated olanzapine)
-
LC-MS/MS system
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HLMs, and the NADPH regenerating system (and UDPGA for glucuronidation).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding olanzapine to the mixture.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to identify and quantify the metabolites.
3. Data Analysis:
-
Metabolites are identified based on their retention times and mass fragmentation patterns compared to reference standards.
-
Quantification is performed by constructing calibration curves for each metabolite.
-
Enzyme kinetics (Km and Vmax) can be determined by varying the substrate concentration and measuring the initial reaction velocities.
In Vivo Metabolism of Olanzapine in Human Subjects
This protocol describes a general approach for a human pharmacokinetic study of olanzapine. All human studies must be conducted under strict ethical guidelines and with informed consent.
1. Study Design:
-
Administer a single oral dose of olanzapine to healthy volunteers.
-
Collect blood samples at various time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72 hours).
-
Collect urine and feces over a specified period (e.g., 72 hours).
2. Sample Processing:
-
Process blood samples to obtain plasma.
-
Store all biological samples at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) for the quantification of olanzapine and its major metabolites in plasma, urine, and feces.
-
Sample preparation usually involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
4. Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters for olanzapine and its metabolites, including Cmax, Tmax, AUC, and elimination half-life, using appropriate software.
-
Determine the metabolic ratios to assess the activity of different metabolic pathways.
Visualizations
Figure 1: In vivo metabolic pathways of olanzapine.
Figure 2: Workflow for in vitro olanzapine metabolism.
Conclusion
The in vivo metabolism of olanzapine is a complex process involving multiple Phase I and Phase II enzymes, leading to the formation of several metabolites. The primary pathways are N-demethylation by CYP1A2 and 10-N-glucuronidation by UGT1A4. It is important for researchers and drug development professionals to note that "this compound" is not a confirmed in vivo metabolite but rather a degradation product formed through oxidation of the thiophene ring. Future research in olanzapine metabolism should continue to focus on the interplay between different metabolic pathways and the influence of genetic polymorphisms on drug response and adverse effects.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Olanzapine Ketolactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of olanzapine ketolactam, a significant oxidative degradation product of the atypical antipsychotic drug olanzapine. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for the accurate measurement of this compound in various matrices.
Introduction
Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder. The stability of olanzapine is a critical aspect of its pharmaceutical development and therapeutic monitoring. Olanzapine can degrade under oxidative conditions to form several byproducts, with this compound being a notable degradant.[1][2] The formation of this impurity is believed to occur through the oxidation and subsequent opening of the thiophene ring of the olanzapine molecule.[1] Given that impurities and degradation products can impact the safety and efficacy of a drug, sensitive and specific analytical methods for their quantification are essential.
This document outlines protocols primarily based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a powerful technique for the selective and sensitive quantification of drug metabolites and impurities in complex biological matrices.
Metabolic and Degradation Pathway of Olanzapine to this compound
The formation of this compound is primarily understood as a result of oxidative degradation. While the complete in vivo metabolic pathway to this specific metabolite is not extensively detailed in the public domain, forced degradation studies provide significant insights. These studies indicate that olanzapine is susceptible to oxidation, leading to the formation of this compound, often alongside olanzapine ketothiolactam.[1][2] This process involves the oxidative cleavage of the thiophene ring. The presence of certain excipients in pharmaceutical formulations may catalyze this autoxidation process.[1]
Analytical Methods for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of olanzapine and its related compounds due to its high specificity and low detection limits. The following sections detail protocols for sample preparation and analysis.
Experimental Workflow
The general workflow for the analysis of this compound in a biological matrix, such as plasma, is outlined below.
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a rapid and simple method for sample clean-up.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., olanzapine-d3)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples
LLE offers a cleaner extract compared to protein precipitation.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Glass centrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of plasma into a 10 mL glass centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 100 µL of 5% ammonium hydroxide solution and vortex for 30 seconds.
-
Add 5 mL of MTBE.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma Samples
SPE provides the cleanest extracts and can be automated for high-throughput analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol, HPLC grade
-
Deionized water
-
Elution solvent (e.g., Methanol with 2% formic acid)
-
SPE manifold
Procedure:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Pre-treat 500 µL of plasma by adding 50 µL of the internal standard and 500 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial.
LC-MS/MS Instrumental Conditions
While specific validated methods for this compound are not widely published, the following conditions, adapted from methods for olanzapine and its other metabolites, can serve as a starting point for method development.
Chromatographic Conditions (UPLC-MS/MS):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5-10% B, ramp up to 90-95% B over 3-5 minutes |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometric Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 500°C |
| Capillary Voltage | 3.0 - 4.0 kV |
| Gas Flow (Desolvation) | 600 - 800 L/hr |
| Gas Flow (Cone) | 50 - 150 L/hr |
Note on MRM Transitions: Specific MRM transitions for this compound need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments generated by collision-induced dissociation.
Data Presentation and Method Validation
For a robust and reliable quantitative method, thorough validation is crucial according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters that should be assessed.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Peak Asymmetry | 0.8 - 1.5 |
| Theoretical Plates | > 5000 |
| RSD of Peak Area (n=6) | < 15% |
| RSD of Retention Time (n=6) | < 2% |
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (Intra- & Inter-day) | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | IS-normalized matrix factor within an acceptable range |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Within ±15% of the initial concentration |
Conclusion
The quantification of this compound is critical for understanding the degradation profile of olanzapine and ensuring the quality and safety of its pharmaceutical formulations. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to develop and validate sensitive and specific LC-MS/MS methods for this purpose. While specific parameters for this compound require empirical determination, the provided information, based on established methods for olanzapine, offers a clear and actionable starting point for these important analytical studies.
References
Application Note: A Proposed LC-MS/MS Method for the Quantification of Olanzapine Ketolactam in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of olanzapine ketolactam in human plasma. As a metabolite of the atypical antipsychotic drug olanzapine, monitoring its concentration can be crucial for comprehensive pharmacokinetic and drug metabolism studies. The described methodology is based on established analytical principles for the parent compound, olanzapine, and provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection. This proposed method utilizes protein precipitation for sample cleanup, followed by reversed-phase chromatography and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. All parameters presented herein, particularly the mass transitions for this compound, are suggested starting points and require full validation by the end-user.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the liver, leading to the formation of several metabolites. This compound is one such metabolite, and its quantification in plasma is essential for a thorough understanding of olanzapine's metabolic profile and its potential contribution to the overall pharmacological and toxicological effects. This document provides a detailed protocol for a proposed LC-MS/MS method to selectively and sensitively measure this compound levels in human plasma, which is intended to support researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
This compound reference standard
-
Olanzapine-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is proposed for its simplicity and high-throughput applicability.
-
Label polypropylene tubes for standards, quality controls (QCs), and unknown samples.
-
To 100 µL of plasma, add 25 µL of internal standard (IS) working solution (e.g., Olanzapine-d3 in 50% methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Liquid Chromatography
The chromatographic conditions are designed to provide good retention and peak shape for this compound.
| Parameter | Suggested Condition |
| HPLC System | A standard UHPLC/HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The following MRM transitions are proposed and require experimental optimization. The molecular weight of this compound is approximately 312.37 g/mol .
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound (Quantifier) | 313.2 | To be determined | 200 | To be determined |
| This compound (Qualifier) | 313.2 | To be determined | 200 | To be determined |
| Olanzapine-d3 (IS) | 316.2 | 259.2 | 200 | 35 |
Method Validation Parameters
A summary of typical validation parameters that should be assessed for this method is provided below.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Assessed at LLOQ, low, mid, and high QC levels. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked blank plasma to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Consistent and reproducible recovery across the concentration range. |
| Stability | Freeze-thaw, short-term (bench-top), long-term, and post-preparative stability to be evaluated. Analyte should be stable within ±15% of the nominal concentration. |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be ≥ 10. |
Data Presentation
Calibration Curve Summary (Example)
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 50 | ≥ 0.99 |
Accuracy and Precision Summary (Example)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | ≤ 20% | ±20% | ≤ 20% | ±20% |
| Low | 0.3 | ≤ 15% | ±15% | ≤ 15% | ±15% |
| Mid | 5 | ≤ 15% | ±15% | ≤ 15% | ±15% |
| High | 40 | ≤ 15% | ±15% | ≤ 15% | ±15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
This application note provides a comprehensive, albeit proposed, LC-MS/MS method for the determination of this compound in human plasma. The outlined procedures for sample preparation, liquid chromatography, and mass spectrometry are based on well-established methodologies for the parent compound and serve as a robust starting point for method development and validation. It is imperative that the end-user performs a full validation to demonstrate the method's suitability for its intended purpose in accordance with regulatory guidelines.
Application Note: High-Throughput UPLC-MS/MS Analysis of Olanzapine and its Metabolites in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of olanzapine and its major metabolites, including N-desmethyl olanzapine and olanzapine-10-glucuronide, in human plasma.[1][2] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The protocol employs a simple protein precipitation step for sample preparation, ensuring rapid sample turnaround.[3] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing excellent resolution and short run times.[4][5][6] Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[4][5][6]
Introduction
Olanzapine is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder.[7] Monitoring its plasma concentration, along with its principal metabolites, is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Olanzapine is extensively metabolized in the liver, primarily through direct glucuronidation and cytochrome P450 (CYP) mediated oxidation.[2] The main circulating metabolites are the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[2][8] This application note provides a detailed protocol for the simultaneous UPLC-MS/MS analysis of olanzapine and its key metabolites, offering a valuable tool for researchers and clinicians.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of olanzapine and its metabolites from human plasma.[3]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (e.g., olanzapine-d3).[9][10]
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.[9][10]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the clear supernatant to a UPLC vial for analysis.
UPLC-MS/MS Conditions
The chromatographic separation is performed on a Waters ACQUITY UPLC system coupled to a triple quadrupole mass spectrometer.
Table 1: UPLC and MS/MS Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | Time (min) |
| 0.0 | |
| 3.0 | |
| 3.1 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 450 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
Table 2: MRM Transitions for Olanzapine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Olanzapine | 313.2 | 256.1 | 30 | 25 |
| Olanzapine-d3 (IS) | 316.2 | 256.1 | 30 | 25 |
| N-desmethyl olanzapine | 299.2 | 256.1 | 30 | 25 |
| Olanzapine-N-oxide | 329.2 | 284.1 | 35 | 20 |
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of olanzapine and its metabolites in human plasma.
Method Validation
The method was validated for linearity, sensitivity, accuracy, and precision.
Table 3: Method Validation Parameters
| Parameter | Olanzapine | N-desmethyl olanzapine |
| Linearity Range | 0.1 - 20 ng/mL[4][5][6] | 0.1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[4][5][6] | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 10% | < 10% |
| Accuracy (%) | 90 - 110% | 90 - 110% |
| Recovery (%) | > 85% | > 85% |
Conclusion
This application note presents a rapid, sensitive, and reliable UPLC-MS/MS method for the determination of olanzapine and its major metabolites in human plasma. The simple sample preparation and short analytical run time make this method highly suitable for high-throughput analysis in a clinical or research setting.
Visualizations
Caption: Metabolic pathway of olanzapine.
References
- 1. ClinPGx [clinpgx.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Olanzapine - Wikipedia [en.wikipedia.org]
- 8. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. db.cngb.org [db.cngb.org]
Application Note: Solid-Phase Extraction of Olanzapine Ketolactam from Human Urine
Abstract
This application note details a robust and reliable method for the extraction of olanzapine ketolactam, an oxidative metabolite of the atypical antipsychotic drug olanzapine, from human urine samples. The protocol utilizes mixed-mode solid-phase extraction (SPE) with Oasis® MCX cartridges, which employ both reversed-phase and strong cation exchange retention mechanisms. This dual functionality allows for the effective isolation and concentration of the basic this compound from the complex urine matrix, ensuring high recovery and minimal matrix effects. The extracted analyte is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics research.
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. It undergoes extensive metabolism in the body, leading to the formation of several metabolites that are primarily excreted in the urine.[1] this compound is a known oxidative degradation product of olanzapine. Understanding the excretion profiles of such metabolites is crucial for comprehensive pharmacokinetic and toxicological assessments.
Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of analytes from complex biological matrices like urine.[2][3][4] For basic compounds such as olanzapine and its metabolites, mixed-mode SPE sorbents that combine reversed-phase and cation exchange properties offer superior selectivity and cleanup compared to traditional single-mode sorbents. The Oasis® MCX (Mixed-Mode Cation Exchange) sorbent is particularly well-suited for this application due to its ability to retain basic compounds through ionic interactions and hydrophobic compounds through reversed-phase interactions.[3][4][5] This application note provides a detailed protocol for the efficient extraction of this compound from human urine using Oasis® MCX cartridges.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Olanzapine-d3 (or other suitable internal standard)
-
Oasis® MCX (30 mg, 1 cc) SPE cartridges
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (88%)
-
Ammonium hydroxide (28-30%)
-
Deionized water (18 MΩ·cm)
-
Human urine (drug-free)
Equipment
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
pH meter
-
LC-MS/MS system
Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add an appropriate amount of internal standard (e.g., Olanzapine-d3).
-
Acidify the urine sample by adding 100 µL of 2% formic acid in water. Vortex to mix.
Solid-Phase Extraction Protocol
The following protocol is optimized for the Oasis® MCX 30 mg, 1 cc SPE cartridges.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated urine sample (1.1 mL) onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction of this compound from urine.
Results and Discussion
The mixed-mode SPE protocol provides a clean extract by effectively removing endogenous urine components that can interfere with LC-MS/MS analysis. The Oasis® MCX sorbent retains the basic this compound via strong cation exchange, while also providing reversed-phase retention. The wash steps are critical for removing salts, urea, and other polar and non-polar interferences. Elution with an ammoniated organic solvent disrupts the ionic interaction, allowing for the selective recovery of the analyte.
While specific quantitative data for this compound is not widely available, the recovery and matrix effects are expected to be similar to those of the parent compound, olanzapine, due to their structural similarities. The following tables summarize typical performance data for the SPE of olanzapine and its major metabolites from urine using mixed-mode SPE, which can be used as a benchmark for method validation of this compound.
Quantitative Data
Table 1: SPE Recovery of Olanzapine and its Metabolites from Urine
| Compound | Mean Recovery (%) | % RSD |
| Olanzapine | 92.5 | 4.8 |
| N-desmethyl Olanzapine | 88.7 | 5.2 |
| 2-hydroxymethyl Olanzapine | 85.4 | 6.1 |
| This compound | Expected: >85 | Expected: <15 |
Data for olanzapine and its major metabolites are compiled from literature sources employing similar mixed-mode SPE methodologies. Expected values for this compound are based on these findings.
Table 2: Matrix Effects for the Analysis of Olanzapine and its Metabolites in Urine
| Compound | Matrix Effect (%) | % RSD |
| Olanzapine | 95.8 | 3.5 |
| N-desmethyl Olanzapine | 92.1 | 4.1 |
| 2-hydroxymethyl Olanzapine | 90.3 | 5.5 |
| This compound | Expected: >85 | Expected: <15 |
Matrix effect is calculated as (peak area in post-extraction spiked sample / peak area in neat solution) x 100%. Values close to 100% indicate minimal ion suppression or enhancement.
Table 3: LC-MS/MS Parameters for Olanzapine and Ketolactam
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olanzapine | 313.1 | 256.1 | 25 |
| This compound | 327.1 | 229.1 | 30 |
| Olanzapine-d3 (IS) | 316.1 | 259.1 | 25 |
These parameters may require optimization based on the specific LC-MS/MS instrument used.
Logical Relationship Diagram
Caption: Logical relationship of the SPE method for this compound analysis.
Conclusion
The described solid-phase extraction protocol using Oasis® MCX cartridges provides an effective and reproducible method for the isolation of this compound from human urine. The mixed-mode retention mechanism ensures high selectivity and recovery, resulting in a clean extract suitable for sensitive LC-MS/MS analysis. This application note serves as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and clinical chemistry for the reliable quantification of this olanzapine metabolite. Method validation, including the determination of recovery, matrix effects, and limits of detection and quantification for this compound, is recommended prior to routine use.
References
- 1. Disposition and biotransformation of the antipsychotic agent olanzapine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
Development of a Validated Assay for Olanzapine and its Ketolactam Degradation Product in Human Plasma using UHPLC-MS/MS
Application Note
AN-0012
Introduction
Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Monitoring its plasma concentrations, along with its metabolites and degradation products, is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring drug product quality. One important degradation product is olanzapine ketolactam, which can form under oxidative stress.[3][4][5] This application note describes a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of olanzapine and this compound in human plasma. The presented protocol is intended for researchers, scientists, and drug development professionals.
Method Summary
This method utilizes a simple protein precipitation step for sample preparation, followed by a rapid UHPLC separation and detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The use of a stable isotope-labeled internal standard (Olanzapine-d3) ensures high accuracy and precision.
Materials and Reagents
-
Olanzapine reference standard
-
This compound reference standard
-
Olanzapine-d3 internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
-
Triple quadrupole mass spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Results and Discussion
The developed UHPLC-MS/MS method demonstrated excellent performance for the simultaneous quantification of olanzapine and this compound in human plasma. The method was validated for linearity, precision, accuracy, and recovery.
Linearity:
The calibration curves were linear over the concentration ranges specified in the table below, with a coefficient of determination (r²) greater than 0.99 for both analytes.
| Analyte | Linearity Range (ng/mL) |
| Olanzapine | 0.2 - 120 |
| This compound | 0.085 - 6.25 |
Precision and Accuracy:
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Olanzapine | Low | < 15 | < 15 | 85 - 115 |
| Medium | < 15 | < 15 | 85 - 115 | |
| High | < 15 | < 15 | 85 - 115 | |
| This compound | Low | < 15 | < 15 | 80 - 120 |
| Medium | < 15 | < 15 | 80 - 120 | |
| High | < 15 | < 15 | 80 - 120 |
Recovery:
The extraction recovery of the analytes from human plasma was consistent and reproducible across the different QC levels.
| Analyte | Recovery (%) |
| Olanzapine | > 85 |
| This compound | > 80 |
Conclusion
This application note provides a detailed protocol for a validated UHPLC-MS/MS assay for the simultaneous determination of olanzapine and its ketolactam degradation product in human plasma. The method is rapid, sensitive, and reliable, making it suitable for various applications in clinical and pharmaceutical research.
Experimental Protocols
1. Standard and Quality Control Sample Preparation
1.1. Stock Solutions (1 mg/mL): Accurately weigh and dissolve olanzapine, this compound, and olanzapine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.
1.2. Working Standard Solutions: Prepare serial dilutions of the olanzapine and this compound stock solutions in 50% methanol to create a series of working standard solutions for the calibration curve.
1.3. Internal Standard Working Solution (100 ng/mL): Dilute the olanzapine-d3 stock solution with 50% methanol to obtain a working solution of 100 ng/mL.
1.4. Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
2.1. To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Olanzapine-d3).
2.2. Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
2.3. Vortex mix for 1 minute.
2.4. Centrifuge at 14,000 rpm for 10 minutes at 4°C.
2.5. Transfer the supernatant to a clean vial for UHPLC-MS/MS analysis.
3. UHPLC-MS/MS Analysis
3.1. UHPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, hold at 10% B for 0.9 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Turbo Gas (GS2) | 50 psi |
3.3. MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Olanzapine | 313.1 | 256.1 |
| This compound | 313.4 | 256.1 |
| Olanzapine-d3 (IS) | 316.1 | 259.1 |
Visualizations
Caption: Experimental workflow for the UHPLC-MS/MS assay.
Caption: Olanzapine metabolic and degradation pathway.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Olanzapine - Wikipedia [en.wikipedia.org]
- 3. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Olanzapine Ketolactam Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olanzapine, an atypical antipsychotic medication, is subject to stringent quality control to ensure its safety and efficacy. A key related substance, often referred to as Olanzapine Impurity B or olanzapine ketolactam, is 2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepin-4[5H]-one. The synthesis and availability of a pure reference standard of this ketolactam are crucial for the accurate identification, quantification, and control of this impurity in olanzapine drug substances and products. This document provides a detailed protocol for the synthesis of the this compound reference standard, based on established methods.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of olanzapine. This method offers a direct route to the desired compound.
Experimental Protocol
Materials and Reagents:
-
Olanzapine
-
Organic solvent (e.g., methanol, ethanol, dichloromethane, N,N-dimethylformamide)
-
Water
-
Oxone® (Potassium peroxymonosulfate)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Solvents for extraction (e.g., ethyl acetate)
-
Solvents for recrystallization
Procedure:
-
Reaction Setup: In a suitable reaction flask, dissolve olanzapine in a mixture of an organic solvent and water.
-
Reagent Addition: To the solution, add Oxone® followed by the portion-wise addition of sodium hydroxide.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature, for instance, between 20-25°C.[3] Monitor the progress of the reaction using a suitable chromatographic technique (e.g., TLC or HPLC) until the olanzapine starting material is no longer detected.[3]
-
pH Adjustment: After the reaction is complete, carefully adjust the pH of the reaction mixture to 6-7 using an appropriate acid.[3]
-
Extraction: Extract the product from the aqueous layer using a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound as described in the cited literature.
| Parameter | Value | Reference |
| Molar Ratio | ||
| Olanzapine : Oxone® : Sodium Hydroxide | 1 : 1-1.2 : 3-4 | [3] |
| Reaction Temperature | 20-25°C | [3] |
| Yield | Up to 92.2% | [3] |
| Purity (HPLC) | >98.8% | [3] |
Alternative Formation of this compound
It is noteworthy that this compound can also be formed as a potential impurity during the synthesis of olanzapine itself. This occurs under basic reaction conditions where the key intermediate, 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride, reacts with sodium hydroxide.[4]
Characterization
The synthesized this compound reference standard should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₀N₂OS, MW: 230.29).[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Workflow and Signaling Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound from olanzapine.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Olanzapine and its Ketolactam Impurity
The following diagram depicts the chemical transformation relationship between olanzapine and its ketolactam impurity.
Caption: Chemical relationship between olanzapine and its ketolactam.
References
- 1. tandfonline.com [tandfonline.com]
- 2. JP2013194017A - 4-amino-2-methyl-10h-thieno[2,3-b][1,5]benzodiazepine hydrochloride salt hydrate having crystalline structure and method of producing the same - Google Patents [patents.google.com]
- 3. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Olanzapine Related Compound B - CAS:221176-49-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. caymanchem.com [caymanchem.com]
Application Note: High-Efficiency Liquid-Liquid Extraction for the Quantification of Olanzapine and its Metabolites in Biological Matrices
Abstract
This application note provides a detailed protocol for the liquid-liquid extraction (LLE) of olanzapine and its primary metabolites, including N-desmethylolanzapine (DM-O), 2-hydroxymethylolanzapine (2H-O), and olanzapine N-oxide (NO-O), from human body fluids such as whole blood and urine.[1][2] The described methodology is crucial for therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis, ensuring high recovery and minimal matrix effects for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document is intended for researchers, scientists, and drug development professionals.
Introduction
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[3][4] Monitoring its concentration, along with its metabolites, in biological fluids is essential for optimizing dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[5][6] Liquid-liquid extraction is a widely used sample preparation technique that offers a simple and cost-effective approach to isolate and concentrate analytes from complex biological matrices.[7] This note details a robust two-step LLE procedure adapted from validated methods, providing quantitative data and a step-by-step protocol for reliable analysis.[1][2]
Key Metabolites of Olanzapine
Olanzapine is extensively metabolized in the liver, primarily through the cytochrome P450 enzymes CYP1A2 and CYP2D6, as well as by glucuronidation.[8] The main metabolites include:
-
N-desmethylolanzapine (DM-O): An active metabolite formed by CYP1A2.[4][9]
-
2-hydroxymethylolanzapine (2H-O): A metabolite resulting from oxidation.
-
Olanzapine N-oxide (NO-O): Formed through oxidation.[10][11]
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LLE method for olanzapine and its metabolites in whole blood and urine.
Table 1: Limits of Quantification (LOQ)
| Analyte | Matrix | LOQ (ng/mL) |
| Olanzapine (OLZ) | Whole Blood | 0.05 |
| Urine | 0.05 | |
| N-desmethylolanzapine (DM-O) | Whole Blood | 0.15 |
| Urine | 0.15 | |
| 2-hydroxymethylolanzapine (2H-O) | Whole Blood | 0.05 |
| Urine | 0.05 | |
| Olanzapine N-oxide (NO-O) | Whole Blood | 0.15 |
| Urine | 0.15 | |
| Data sourced from a validated LC-MS/MS method.[1][2] |
Table 2: Method Validation Parameters in Whole Blood and Urine
| Parameter | Olanzapine (OLZ) | N-desmethylolanzapine (DM-O) | 2-hydroxymethylolanzapine (2H-O) | Olanzapine N-oxide (NO-O) |
| Linearity Range (ng/mL) | 0.05 - 10 | 0.15 - 30 | 0.05 - 10 | 0.15 - 30 |
| Correlation Coefficient (r²) | >0.994 | >0.994 | >0.994 | >0.994 |
| Recovery (%) | 75.0 - 107 | 75.0 - 107 | 75.0 - 107 | 75.0 - 107 |
| Matrix Effect (%) | 77.0 - 107 | 77.0 - 107 | 77.0 - 107 | 77.0 - 107 |
| Intra-day Precision (%RSD) | <14.1 | <14.1 | <14.1 | <14.1 |
| Inter-day Precision (%RSD) | <14.1 | <14.1 | <14.1 | <14.1 |
| Intra-day Accuracy (%) | 83.9 - 114 | 83.9 - 114 | 83.9 - 114 | 83.9 - 114 |
| Inter-day Accuracy (%) | 83.9 - 114 | 83.9 - 114 | 83.9 - 114 | 83.9 - 114 |
| Data represents combined findings for both whole blood and urine matrices.[1] |
Experimental Protocol: Two-Step Liquid-Liquid Extraction
This protocol is designed for the extraction of olanzapine and its three major metabolites from small-volume biological samples.
Materials and Reagents:
-
Whole blood or urine samples
-
Internal Standard (IS) solution (e.g., Olanzapine-d8) in acetonitrile (10 ng/mL)
-
Acetonitrile (LC-MS grade)
-
Deionized water
-
Saturated ammonium carbonate ((NH₄)₂CO₃) solution
-
1-Chlorobutane (for amino acid analysis grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge (capable of 10,000 x g)
-
Centrifugal dryer (optional)
-
Ice bath/cooler
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for olanzapine metabolites.
Procedure:
Important: Olanzapine and its metabolites can be unstable. It is recommended to keep samples and reagents in a cooler or ice bath before and during the extraction procedure.[1][2] To prevent degradation, all samples should be protected from light.[12]
-
Sample Preparation:
-
Place all samples (calibrators, quality controls, and unknowns) and reagents in an ice bath for at least 15 minutes to pre-cool.[1][2]
-
In a microcentrifuge tube, pipette a 40 µL aliquot of the sample (whole blood or urine).[1]
-
Add 20 µL of deionized water.
-
Add 30 µL of the internal standard solution (10 ng/mL in acetonitrile).[1]
-
-
Protein Precipitation and First Extraction Step:
-
To the mixture, add 170 µL of acetonitrile.[1]
-
Vortex the tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the sample at 10,000 x g for 4 minutes to pellet the precipitated proteins and other impurities.[1]
-
Carefully transfer the clear supernatant to a new, clean microcentrifuge tube.
-
-
Second Liquid-Liquid Extraction Step:
-
To the collected supernatant, add 6 µL of saturated ammonium carbonate ((NH₄)₂CO₃) solution.
-
Add 75 µL of 1-chlorobutane.[1]
-
Vortex the mixture for 1 minute to facilitate the extraction of the analytes into the organic phase.[1]
-
Centrifuge at 10,000 x g for 2 minutes to achieve a clear separation of the aqueous and organic layers.[1]
-
-
Final Sample Preparation for Analysis:
-
Carefully transfer the upper organic layer (1-chlorobutane) into a new tube or an autosampler vial insert.[2]
-
If higher concentration is needed, the extract can be evaporated to approximately 80 µL using a centrifugal dryer at ambient temperature.[1][2]
-
The sample is now ready for injection into the LC-MS/MS system. A typical injection volume is 5 µL.[1][2]
-
Note on Low Concentrations: For samples with expected concentrations below the LOQ, the sample volume can be increased. For instance, ten 40 µL aliquots can be processed individually up to the first supernatant transfer, the supernatants pooled, and then extracted with scaled volumes of ammonium carbonate and 1-chlorobutane.[1]
Conclusion
The described two-step liquid-liquid extraction protocol provides a reliable and efficient method for the simultaneous quantification of olanzapine and its major metabolites from biological fluids. The method demonstrates excellent recovery, minimal matrix effects, and is suitable for high-throughput analysis in a research or clinical setting. The provided quantitative data and detailed steps should enable researchers to successfully implement this procedure for their analytical needs.
References
- 1. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supported liquid extraction and LC–MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a ph… [ouci.dntb.gov.ua]
- 7. jchr.org [jchr.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. caymanchem.com [caymanchem.com]
- 10. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]
- 11. Olanzapine EP Impurity D | 174794-02-6 | SynZeal [synzeal.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Olanzapine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive overview and detailed protocols for the identification and quantification of olanzapine and its major metabolites using high-resolution mass spectrometry (HRMS). Olanzapine, an atypical antipsychotic, undergoes extensive metabolism, and monitoring its biotransformation is crucial for understanding its efficacy and safety profile. The methodologies described herein leverage the sensitivity and selectivity of HRMS coupled with liquid chromatography (LC) for robust analysis in complex biological matrices.
Introduction
Olanzapine is a widely prescribed medication for the treatment of schizophrenia and bipolar disorder.[1] Its clinical efficacy and adverse effects can be influenced by individual variations in drug metabolism. The primary metabolic pathways of olanzapine include N-demethylation, aromatic hydroxylation, and N-oxidation, leading to the formation of key metabolites such as N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, and olanzapine N-oxide.[2][3][4] Accurate identification and quantification of these metabolites are essential for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. High-resolution mass spectrometry offers unparalleled specificity and mass accuracy, enabling confident metabolite identification and differentiation from endogenous interferences.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and enriching the analytes of interest. Common methods for extracting olanzapine and its metabolites from biological fluids like plasma, serum, and whole blood include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).[1][3][5][6][7][8]
Protocol 1: Protein Precipitation (PPT) [5][8]
This is a rapid and straightforward method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum, add 300 µL of cold acetonitrile (or methanol) containing the internal standard (e.g., olanzapine-d3).[5]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.[8]
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
Protocol 2: Solid-Phase Extraction (SPE) [1][5]
SPE provides cleaner extracts compared to PPT, reducing matrix effects.
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of the plasma or serum sample (pre-treated with an internal standard).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[5]
-
Elute the analytes with 1 mL of 5% formic acid in acetonitrile.[5]
-
Evaporate the eluate to dryness and reconstitute as in the PPT protocol.
Protocol 3: Liquid-Liquid Extraction (LLE) [3][7]
LLE is a classic extraction technique that can provide high recovery and clean extracts.
-
To 200 µL of plasma, add the internal standard and 1 mL of an organic solvent mixture (e.g., diethyl ether:di-isopropyl ether, 1:1 v/v).[7]
-
Vortex for 5 minutes and then centrifuge at 4000 rpm for 7 minutes.[7]
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of olanzapine and its metabolites.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
-
Mobile Phase A: 0.1% Formic acid in water[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[8]
-
Flow Rate: 0.3 mL/min[9]
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2% B), ramps up to a high percentage (e.g., 95% B) to elute the analytes, and then returns to the initial conditions for column re-equilibration.[8]
High-Resolution Mass Spectrometry
HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers, are used for data acquisition.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[3]
-
Scan Mode: Full scan for qualitative analysis and targeted MS/MS (or parallel reaction monitoring, PRM) for quantitative analysis.
-
Mass Range: m/z 100-1000
-
Resolution: ≥ 30,000 FWHM
-
Key Ions: The protonated molecules [M+H]⁺ of olanzapine and its metabolites are monitored. High-resolution accurate mass data allows for the determination of elemental compositions.
Data Presentation
Quantitative performance data from various studies are summarized below. These tables provide an overview of the typical analytical performance that can be achieved.
Table 1: Quantitative Performance for Olanzapine and its Metabolites
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Olanzapine | 0.2 - 120 | 0.2 | 95.23 - 113.16 | < 11.29 | [9] |
| N-desmethyl olanzapine | 0.5 - 50 | 0.5 | 95.23 - 113.16 | < 11.29 | [9] |
| Olanzapine | 0.017 - 1.25 | 0.017 | 92 - 113 | 0.94 - 9.3 | [10][11] |
| Olanzapine-N-oxide | 0.017 - 1.25 | 0.017 | 92 - 113 | 0.94 - 9.3 | [10][11] |
| Olanzapine | 0.05 - 10 | - | 83.9 - 114 | < 14.1 | [3] |
| 2-hydroxymethyl olanzapine | 0.05 - 10 | - | 83.9 - 114 | < 14.1 | [3] |
| N-desmethyl olanzapine | 0.15 - 30 | - | 83.9 - 114 | < 14.1 | [3] |
| Olanzapine N-oxide | 0.15 - 30 | - | 83.9 - 114 | < 14.1 | [3] |
Table 2: High-Resolution Mass Spectrometry Parameters for Olanzapine and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Olanzapine | 313.1386 | 256.1015, 213.0899 | [12] |
| N-desmethyl olanzapine | 299.1229 | 256.1015, 199.0743 | [10][11] |
| 2-hydroxymethyl olanzapine | 329.1335 | 298.1172, 256.1015 | [3] |
| Olanzapine N-oxide | 329.1335 | 270.1066, 256.1015 | [10][11] |
Visualizations
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a powerful technique for the comprehensive analysis of olanzapine and its metabolites in biological matrices. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical methods. The high sensitivity, selectivity, and mass accuracy of HRMS enable confident identification and accurate quantification, which are critical for advancing our understanding of the pharmacology and toxicology of olanzapine.
References
- 1. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. ccamp.res.in [ccamp.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol: Utilizing Olanzapine Ketolactam in Metabolic Stability Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Olanzapine is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1] During drug development, assessing the metabolic stability of a compound is critical for predicting its pharmacokinetic profile, including its half-life and clearance. In vitro assays using liver fractions, such as microsomes or hepatocytes, are standard tools for this purpose. These studies primarily focus on the enzymatic conversion of a parent drug into its metabolites.
However, a comprehensive stability assessment must also consider potential chemical degradation. Olanzapine is known to be susceptible to oxidative degradation, leading to the formation of impurities.[2][3][4] A key degradation product is olanzapine ketolactam , which results from the oxidation and ring-opening of the thiophene moiety of the olanzapine molecule.[2][4][5]
This application note provides a protocol for conducting in vitro metabolic stability studies of olanzapine with a specific focus on monitoring the formation of this compound. This allows researchers to distinguish between true enzymatic metabolism and chemical degradation, ensuring a more accurate interpretation of olanzapine's overall stability in a biological matrix.
Metabolic and Degradation Pathways of Olanzapine
Olanzapine undergoes extensive biotransformation. The primary metabolic pathways are direct N-glucuronidation, predominantly at the N-10 position by UGT1A4, and cytochrome P450 (CYP)-mediated oxidation.[6][7] The main oxidative pathway is N-demethylation to 4'-N-desmethyl olanzapine, which is primarily catalyzed by CYP1A2.[6][8] Concurrently, olanzapine can degrade via non-enzymatic oxidation to form this compound.[2][9]
Experimental Protocol: In Vitro Metabolic Stability of Olanzapine in Human Liver Microsomes (HLM)
This protocol describes a method to determine the metabolic stability of olanzapine while simultaneously monitoring for the formation of the degradation product, this compound.
1. Materials and Reagents
-
Olanzapine
-
This compound (analytical standard)
-
4'-N-desmethyl olanzapine (analytical standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
NADPH Regeneration System (e.g., solutions A & B containing glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., 100 ng/mL Olanzapine-d3)
-
Control compounds (e.g., Verapamil for high clearance, Verapamil without NADPH for stability control)
-
96-well incubation plates and collection plates
2. Preparation of Solutions
-
Olanzapine Stock Solution (10 mM): Prepare in DMSO.
-
Working Solution (100 µM): Dilute the stock solution in Potassium Phosphate Buffer.
-
HLM Working Suspension (1 mg/mL): Dilute the 20 mg/mL HLM stock in cold (4°C) Potassium Phosphate Buffer. Keep on ice.
3. Experimental Workflow
The workflow involves incubating olanzapine with liver microsomes and sampling at various time points to measure the disappearance of the parent drug and the appearance of its metabolite and degradation product.
4. Incubation Procedure
-
Setup: Prepare reactions in a 96-well plate. Include the following conditions in triplicate:
-
Test (+NADPH): Olanzapine + HLM + NADPH
-
Control (-NADPH): Olanzapine + HLM (no NADPH)
-
Control (Heat-Inactivated): Olanzapine + Heat-Inactivated HLM + NADPH
-
-
Pre-incubation: To each well, add 188 µL of 1 mg/mL HLM suspension (or buffer for controls) and 2 µL of 100 µM olanzapine working solution. Pre-incubate for 5 minutes at 37°C.
-
Initiation: Start the reaction by adding 10 µL of the NADPH Regeneration System (or buffer for -NADPH wells). The final concentration will be 1 µM olanzapine and 0.5 mg/mL HLM in a 200 µL volume.
-
Time Points: At specified times (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer a 25 µL aliquot of the incubation mixture to a collection plate containing 100 µL of ice-cold ACN with the internal standard. The "0 min" sample should be taken immediately after adding NADPH.
-
Termination: After the final time point, vortex the collection plate and centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate the protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Develop a sensitive and specific LC-MS/MS method capable of separating and quantifying olanzapine, 4'-N-desmethyl olanzapine, and this compound.
-
Use analytical standards to create calibration curves for absolute quantification of all three analytes.
6. Data Presentation and Analysis
The primary data output is the concentration of the parent drug remaining over time. From this, key metabolic stability parameters are calculated.
-
Half-Life (t½): Plot the natural logarithm (ln) of the percentage of olanzapine remaining versus time. The slope of the linear regression line (k) is determined.
-
t½ = 0.693 / -k
-
-
Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg Microsomal Protein)
-
The formation of the metabolite and degradation product should also be quantified and reported.
Table 1: Example Data Summary for Olanzapine In Vitro Stability
| Condition | Analyte | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Peak Formation (pmol) |
| +NADPH | Olanzapine | 25.5 | 54.4 | N/A |
| 4'-N-desmethyl olanzapine | N/A | N/A | 35.2 | |
| This compound | N/A | N/A | 4.1 | |
| -NADPH | Olanzapine | >120 (Stable) | <11.5 | N/A |
| 4'-N-desmethyl olanzapine | N/A | N/A | <1.0 (Not Detected) | |
| This compound | N/A | N/A | 3.8 | |
| Heat-Inactivated HLM | Olanzapine | >120 (Stable) | <11.5 | N/A |
| 4'-N-desmethyl olanzapine | N/A | N/A | <1.0 (Not Detected) | |
| This compound | N/A | N/A | 3.9 |
Note: Data presented are for illustrative purposes only.
Interpretation of Results
-
Metabolic Instability: A significant decrease in olanzapine concentration and a corresponding increase in 4'-N-desmethyl olanzapine in the "+NADPH" condition indicate NADPH-dependent (CYP-mediated) metabolism.
-
Chemical Degradation: The formation of this compound in all conditions, including "-NADPH" and "Heat-Inactivated HLM," confirms that its formation is a non-enzymatic degradation process. Comparing the amount formed across conditions can reveal if the biological matrix itself accelerates this degradation.
When evaluating the stability of olanzapine, it is crucial to monitor for both enzymatic metabolites and chemical degradation products. This compound is a known oxidative degradation product, not a primary metabolite.[2][9][10] By implementing a protocol that includes appropriate controls (e.g., incubations without NADPH) and a specific analytical method for the ketolactam, researchers can accurately differentiate between metabolic instability and chemical instability. This distinction is vital for correctly interpreting pharmacokinetic data and for guiding formulation development to improve the stability of the final drug product.
References
- 1. Olanzapine - Wikipedia [en.wikipedia.org]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Olanzapine Ketolactam Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of olanzapine ketolactam. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it relevant?
A1: this compound, chemically known as (Z)-1,3-dihydro-4-(4-methyl-1-piperazinyl)-2-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one, is a known oxidative degradation product and process impurity of the antipsychotic drug olanzapine.[1][2] Its synthesis and isolation are important for use as a reference standard in impurity profiling and stability studies of olanzapine drug products, as required by regulatory agencies.[3]
Q2: What is the most common synthetic route to obtain this compound?
A2: The most commonly cited method for the deliberate synthesis of this compound is through the controlled oxidation of olanzapine.[1][2][4] This mimics the degradation pathway that occurs in pharmaceutical formulations. One specific method involves the reaction of olanzapine with a singlet oxygen mimic, such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][4] Another approach involves oxidation using reagents like Oxone in the presence of a base.
Q3: What are the main challenges in synthesizing this compound?
A3: The primary challenges stem from controlling the oxidation of olanzapine. The reaction can lead to a mixture of several degradation products, including the olanzapine thiolactam impurity, which has a similar structure.[2] Achieving a high yield of the desired ketolactam while minimizing byproduct formation is a significant hurdle. Subsequent purification from a complex mixture of structurally related compounds can also be difficult.
Q4: How is this compound typically purified?
A4: Due to the presence of multiple, structurally similar byproducts, purification is often challenging. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for isolating the ketolactam from stressed olanzapine formulations or crude synthetic mixtures.[1] Following chromatographic purification, crystallization can be employed to obtain the final, high-purity solid product.
Q5: What analytical techniques are used to identify and quantify this compound?
A5: A range of analytical methods are used, with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) being the most prevalent for separation and quantification.[5] For structural confirmation, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and UV spectroscopy are employed.[1][5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Yield of this compound
| Possible Cause | Suggested Solution |
| Inefficient Oxidation | Ensure the oxidizing agent (e.g., PTAD, Oxone) is fresh and active. Optimize the molar ratio of the oxidant to olanzapine; an insufficient amount may lead to incomplete conversion, while a large excess can promote over-oxidation and side product formation. |
| Incorrect Reaction Temperature | Oxidation reactions can be temperature-sensitive. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side product formation is high, running the reaction at a lower temperature (e.g., 0°C to room temperature) may improve selectivity. |
| Degradation of Product | The ketolactam itself may be unstable under the reaction or workup conditions. Minimize reaction time once the starting material is consumed (monitor by TLC or HPLC) and proceed with purification promptly. |
| Solvent Issues | Ensure the solvent used is appropriate for the chosen oxidizing agent and fully dissolves the olanzapine starting material. The polarity of the solvent can influence reaction kinetics and selectivity. |
Issue 2: High Levels of Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Over-oxidation | Reduce the amount of oxidizing agent or add it portion-wise to the reaction mixture to maintain better control. Shorten the reaction time. |
| Formation of Thiolactam Impurity | The formation of the ketothiolactam often accompanies the ketolactam.[2] Modifying the reaction conditions (e.g., solvent, temperature, oxidant) may alter the product ratio. Purification via preparative HPLC is often necessary to separate these closely related compounds. |
| Unreacted Olanzapine | If a significant amount of starting material remains, increase the reaction time or the molar equivalent of the oxidizing agent. Ensure adequate mixing to promote contact between reactants. |
| Complex Degradation Mixture | The presence of multiple degradation spots on a TLC plate indicates a lack of reaction specificity. Consider using a milder or more selective oxidizing agent. Protecting groups on other reactive sites of the olanzapine molecule could be explored in more advanced synthetic strategies. |
Issue 3: Difficulty in Purifying the Product
| Possible Cause | Suggested Solution |
| Co-elution of Impurities in Chromatography | If impurities co-elute with the product in preparative HPLC, modify the chromatographic conditions. Experiment with different solvent systems (e.g., different organic modifiers like acetonitrile vs. methanol), pH modifiers (e.g., formic acid, trifluoroacetic acid, or ammonia), or stationary phases (e.g., C18, Phenyl-Hexyl). |
| Poor Crystallization | If the product fails to crystallize from the purified fractions, it may be due to residual impurities or the presence of an amorphous solid. Try a variety of solvent/anti-solvent systems for crystallization (e.g., dichloromethane/heptane, ethyl acetate/hexane, acetone/water). Sonication or seeding with a previously obtained crystal may induce crystallization. |
| Product Oiling Out | "Oiling out" during crystallization occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. To resolve this, use a more dilute solution or a solvent system in which the product is less soluble, allowing crystallization to occur at a lower temperature. |
Data Presentation
Table 1: Key Olanzapine-Related Compounds
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Common Context |
| Olanzapine | 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1][3]benzodiazepine | C₁₇H₂₀N₄S | 312.43 | Active Pharmaceutical Ingredient |
| This compound | (Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | C₁₇H₂₀N₄O₂ | 328.37 | Oxidative Degradation Product / Impurity[1] |
| Olanzapine Thiolactam | (Z)-1-[1,2-dihydro-4-(4-methyl-1-piperazinyl)-2-thioxo-3H-1,5-benzodiazepin-3-ylidene]propan-2-one | C₁₇H₂₀N₄OS | 328.44 | Oxidative Degradation Product / Impurity[4] |
| N-Desmethyl Olanzapine | 2-Methyl-4-(1-piperazinyl)-10H-Thieno[2,3-b][1][3]benzodiazepine | C₁₆H₁₈N₄S | 298.41 | Process Impurity / Metabolite |
| Olanzapine N-Oxide | 2-Methyl-4-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-5H-thieno[3,2-c][1][3]benzodiazepine | C₁₇H₂₀N₄OS | 328.43 | Oxidative Degradation Product / Impurity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation with PTAD
This protocol is adapted from the synthetic preparation described by Baertschi et al. (2008).[1][4]
Materials:
-
Olanzapine
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)
-
Dichloromethane (DCM), analytical grade
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Dissolve olanzapine in a suitable volume of dichloromethane (e.g., 10-20 mL per gram of olanzapine) in a round-bottom flask at room temperature.
-
While stirring, add a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in dichloromethane dropwise. Use approximately 1.0 to 1.2 molar equivalents of PTAD relative to olanzapine. The characteristic red color of PTAD should disappear upon reaction.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the olanzapine starting material is consumed or significantly diminished.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The resulting crude residue, containing this compound, the reduced PTAD byproduct, and other related impurities, should be carried forward for purification.
Protocol 2: Purification by Preparative HPLC
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column suitable for preparative scale
-
Mobile Phase A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid)
-
Mobile Phase B: Acetonitrile (or Methanol)
-
Crude this compound residue
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction residue in a minimal amount of the mobile phase or a suitable strong solvent like DMSO or DMF.
-
Develop a separation method on an analytical scale first to determine the optimal gradient for separating the ketolactam from olanzapine, the thiolactam, and other byproducts.
-
Set up the preparative HPLC system with the chosen column and mobile phases. A typical gradient might be from 10-20% B to 50-60% B over 20-30 minutes.
-
Inject the dissolved crude product onto the column.
-
Monitor the separation using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the peak of this compound as identified by the analytical run.
-
Combine the pure fractions and remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried or extracted with an organic solvent (e.g., dichloromethane) to isolate the purified product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Peak Resolution of Olanzapine and its Metabolites in HPLC
Welcome to the technical support center for the chromatographic analysis of olanzapine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak resolution in their High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of olanzapine I should be looking to separate?
A1: The primary metabolites of olanzapine that are often targeted for separation and quantification include N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, and olanzapine N-oxide.[1] The formation of these metabolites is primarily carried out by cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6, as well as flavin-containing monooxygenase (FMO3).[1][2]
Q2: Why am I seeing poor peak shape (tailing or fronting) for olanzapine and its metabolites?
A2: Olanzapine and its metabolites are basic compounds.[3] Peak tailing for basic analytes in reversed-phase HPLC is often caused by interactions with acidic silanol groups on the silica-based column packing material.[4] At pH values above the pKa of the silanols (typically around 3.5-4.5), these groups become ionized and can interact with the protonated basic analytes, leading to secondary retention mechanisms and tailed peaks. Peak fronting can be an indication of column overload.
Q3: What is the pKa of olanzapine and how does it affect my separation?
A3: Olanzapine is a weak base with reported pKa values of approximately 5.0 and 7.4.[3] The pH of the mobile phase will significantly impact the ionization state of olanzapine and its metabolites. At a pH below their pKa, they will be protonated (ionized), and at a pH above their pKa, they will be in their neutral form. In reversed-phase HPLC, the ionized form is more polar and will elute earlier, while the neutral form is more retained. Controlling the pH is therefore a powerful tool to manipulate retention time and selectivity.
Troubleshooting Guides
Issue 1: Poor Resolution Between Olanzapine and a Metabolite Peak
Initial Observation: The peaks for olanzapine and one of its metabolites (e.g., N-desmethyl olanzapine) are co-eluting or have very little separation.
Troubleshooting Workflow:
References
Technical Support Center: Olanzapine & Olanzapine Ketolactam LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of olanzapine and its metabolite, olanzapine ketolactam. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of olanzapine and its ketolactam metabolite?
A: The matrix effect in LC-MS/MS analysis refers to the alteration of ionization efficiency for olanzapine and this compound due to co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine).[1][2][3] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of quantitative results.[1][2] In plasma, common interfering components include phospholipids, salts, and proteins.[2][3][4]
Q2: Why are biological matrices like plasma and serum particularly challenging for olanzapine analysis?
A: Plasma and serum are complex biological matrices containing high concentrations of proteins, lipids (especially phospholipids), and other endogenous substances.[2][4] During sample preparation, these components can be co-extracted with olanzapine and its metabolite. If they co-elute during chromatography, they can compete with the analytes for ionization in the mass spectrometer's source, leading to significant and variable matrix effects.[4][5] Lipemia (high levels of lipids in the blood) and the choice of anticoagulant can also significantly influence matrix effects.[6]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A: There are two primary methods to evaluate matrix effects:
-
Qualitative Assessment (Post-Column Infusion): A continuous flow of a standard solution of olanzapine or its ketolactam is infused into the mass spectrometer after the analytical column.[1] A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[1]
-
Quantitative Assessment (Post-Extraction Spike): The response of an analyte in a neat solution is compared to its response when spiked into an extracted blank matrix sample.[4] This allows for the calculation of a matrix factor (MF), which quantifies the degree of ion suppression or enhancement. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
Q4: How does a stable isotope-labeled (SIL) internal standard, like olanzapine-d3, help to mitigate matrix effects?
A: A stable isotope-labeled internal standard is the preferred choice for mitigating matrix effects.[1] Since the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[7]
Troubleshooting Guide
Issue: Poor Peak Shape or Tailing for Olanzapine/Ketolactam
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Acidic mobile phases are often used to ensure analytes like olanzapine are in their protonated form for good MS sensitivity.[8] However, this can lead to interactions with residual silanol groups on C18 columns. Try a phenyl-hexyl column, which has been shown to be effective for olanzapine analysis.[6] |
| Column Overload | Injecting too high a concentration of the analyte or matrix components can lead to poor peak shape. Try diluting the sample.[1][9] |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. For basic compounds like olanzapine, a mobile phase with a low pH (e.g., containing 0.1% formic acid) is common.[10][11] |
Issue: High Variability in Results and Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The most significant source of variability is often ion suppression from co-eluting matrix components.[6] Focus on improving the sample cleanup procedure to remove interfering substances, particularly phospholipids.[4] |
| Analyte Instability | Olanzapine can be susceptible to degradation, especially when exposed to light.[12] Protect samples from light and consider the stability of the analyte during sample storage and preparation.[12] |
| Inefficient Extraction | If the extraction recovery is low and variable, it will contribute to poor reproducibility. Optimize the sample preparation method (e.g., solvent-to-plasma ratio in protein precipitation, choice of SPE sorbent). |
Issue: Significant Ion Suppression
| Potential Cause | Troubleshooting Step |
| Co-elution with Phospholipids | Phospholipids are a major cause of ion suppression in plasma and serum samples.[4][13] Implement a sample preparation technique specifically designed to remove phospholipids, such as HybridSPE or specific phospholipid removal plates.[5][13] |
| Poor Chromatographic Separation | If olanzapine or its metabolite co-elutes with a region of high matrix interference, modify the chromatographic conditions. Adjust the mobile phase gradient to better separate the analytes from the early-eluting matrix components.[1] |
| Matrix Overload | The concentration of matrix components injected into the MS source is too high. Dilute the sample extract before injection, if sensitivity allows.[9] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Sample Cleanup
This is a common and straightforward method for sample preparation.
-
To 100 µL of plasma/serum sample, add a deuterated internal standard (e.g., olanzapine-d3).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).[14]
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Cleanup
SPE provides a more thorough cleanup than PPT and can be optimized to remove more interfering components.
-
Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge (e.g., Waters Oasis MCX) with methanol followed by water.[6]
-
Sample Loading: Pre-treat the plasma/serum sample by adding the internal standard and acidifying with an acid like formic acid. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) followed by methanol to remove polar interferences and phospholipids.
-
Elution: Elute olanzapine and this compound from the cartridge using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
Protocol 3: Quantitative Assessment of Matrix Factor (MF)
This protocol details the post-extraction spike method to calculate the Matrix Factor.
-
Sample Sets Required:
-
Set A (Neat Solution): Analyte and Internal Standard (IS) spiked into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): Blank plasma is first extracted (e.g., via protein precipitation). The resulting clean supernatant is then spiked with the analyte and IS at the same concentration as Set A.
-
-
Procedure:
-
Analyze both sets of samples via LC-MS/MS.
-
Calculate the Matrix Factor using the following formula:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
-
Interpretation of Results:
-
MF = 1: No significant matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
Visual Guides
Caption: A logical workflow for identifying, mitigating, and verifying the reduction of matrix effects in LC-MS/MS bioanalysis.
Caption: Comparison of two common sample preparation workflows and their effectiveness in removing matrix components like phospholipids.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of matrix effects on an LC/MS/MS assay for olanzapine and desmethyl olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olanzapine Ketolactam Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of olanzapine ketolactam in biological samples. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the integrity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it formed?
This compound is a known oxidative degradation product of the atypical antipsychotic drug olanzapine. Its formation is primarily due to the oxidation of the thiophene ring in the olanzapine molecule. This degradation can be influenced by several factors, including exposure to light, elevated temperatures, and the presence of oxidizing agents. In solid dosage forms, certain excipients can also catalyze this degradation process.
Q2: Is this compound expected to be present in clinical or preclinical samples?
Yes, as an oxidative degradation product, this compound can be present in biological samples from subjects treated with olanzapine. The concentration of this metabolite can vary depending on the individual's metabolism, the storage and handling of the biological samples, and the formulation of the administered olanzapine. Its presence is an indicator of olanzapine degradation.
Q3: What are the primary concerns regarding the stability of olanzapine and its metabolites in biological samples?
The main concern is the ex vivo degradation of olanzapine, which can lead to artificially inflated concentrations of its degradation products, including this compound, and a corresponding decrease in the concentration of the parent drug. This can result in inaccurate pharmacokinetic and pharmacodynamic assessments. Olanzapine itself is known to be unstable in whole blood and oral fluid under various conditions.
Q4: What are the recommended biological matrices for the analysis of olanzapine and its metabolites?
Plasma with an EDTA anticoagulant is the recommended sample type for the therapeutic drug monitoring (TDM) of atypical antipsychotics like olanzapine.[1] Serum can also be used, but some studies have shown greater instability of olanzapine in serum compared to plasma.[1] Whole blood is generally not recommended due to significant instability of olanzapine.[1]
Troubleshooting Guide
Issue 1: High variability in olanzapine or this compound concentrations in replicate samples.
-
Possible Cause: Inconsistent sample handling and storage. Olanzapine is susceptible to degradation, and variations in light exposure or temperature can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Collection and Processing: Ensure all samples are collected and processed using a consistent protocol. Centrifuge blood samples to separate plasma or serum as soon as possible after collection.
-
Protect from Light: Collect and process samples under subdued light and store them in amber-colored tubes to minimize photo-degradation.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout the handling and storage process as detailed in the stability tables below.
-
Use of Stabilizers: Consider adding an antioxidant, such as ascorbic acid, to the samples immediately after collection to inhibit oxidative degradation.
-
Issue 2: Lower than expected olanzapine concentrations and/or higher than expected this compound concentrations.
-
Possible Cause: Degradation of olanzapine during sample storage or processing.
-
Troubleshooting Steps:
-
Review Storage Conditions: Verify that the samples have been stored at the correct temperature and for an appropriate duration as per the stability data. Long-term storage at inappropriate temperatures can lead to significant degradation.
-
Assess Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
Evaluate Extraction Efficiency: Ensure the sample extraction method is efficient for both olanzapine and this compound. Inefficient extraction can lead to biased results.
-
Issue 3: Interference or matrix effects observed during LC-MS/MS analysis.
-
Possible Cause: Co-elution of endogenous components from the biological matrix that suppress or enhance the ionization of the analytes. Lipemia and the choice of anticoagulant can also contribute to matrix effects.[2]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to better separate the analytes from interfering matrix components.
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a greater proportion of matrix components.
-
Use an Isotope-Labeled Internal Standard: Incorporate a stable isotope-labeled internal standard for both olanzapine and, if available, this compound to compensate for matrix effects.
-
Evaluate Different Anticoagulants: If significant matrix effects are observed with one anticoagulant (e.g., heparin), consider using plasma collected with a different anticoagulant like EDTA.[2]
-
Quantitative Data Summary
The stability of olanzapine is highly dependent on the biological matrix, storage temperature, and duration. While specific quantitative stability data for this compound in biological samples is limited in the literature, the stability of the parent drug, olanzapine, provides critical insights into handling procedures necessary to minimize the formation of this degradant.
Table 1: Stability of Olanzapine in Human Plasma
| Storage Condition | Duration | Stability | Citation |
| Ambient Temperature | 3 days | Stable | [1] |
| 2-8°C | 2 weeks | Stable | [1] |
| -20°C | 1 year | Stable | [1] |
| -20°C (Long-term) | 90 days | Stable | [3] |
| Freeze-Thaw Cycles | 3 cycles | Stable | [1] |
| Freeze-Thaw Cycles | 6 cycles at -20°C | Stable | [4] |
Table 2: Stability of Olanzapine in Other Biological Matrices
| Matrix | Storage Condition | Duration | Stability | Citation |
| Human Serum | Ambient Temperature | 5 days | Unstable | [1] |
| Human Serum | 2-8°C | 3 weeks | Unstable | [1] |
| Human Serum | -20°C | 9 months | Unstable | [1] |
| Human Serum | -20°C | 270 days | Stable | [5] |
| Human Serum | -80°C | 270 days | Stable | [5] |
| Whole Blood | Ambient Temperature | 2 days | Unstable | [1] |
| Oral Fluid | Ambient Temperature | - | Unstable | [1] |
Experimental Protocols
A validated bioanalytical method is crucial for the accurate quantification of olanzapine and its metabolites. Below is a detailed methodology based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches.
Protocol: Quantification of Olanzapine and its Metabolites in Human Plasma by LC-MS/MS
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 200 µL of human plasma, add an internal standard solution (e.g., olanzapine-d3).
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analytes with a stronger solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., ACE 5C18-300, 100 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.4 - 1.0 mL/min.[6]
-
Injection Volume: 5 - 10 µL.[6]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The precursor-to-product ion transitions for olanzapine are well-established (e.g., m/z 313.2 → 256.2).[6] MRM transitions for this compound would need to be optimized based on its specific mass.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
Olanzapine Ketolactam Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the degradation kinetics and pathways of olanzapine, with a specific focus on its ketolactam metabolite. The information is presented in a question-and-answer format to directly address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the olanzapine ketolactam degradation product and under what conditions is it formed?
A1: The primary ketolactam degradation product of olanzapine is identified as 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[3][4][5] It is a major degradation product formed under oxidative and thermal stress conditions.[3][6] Its formation is also noted in aged solid-state formulations, potentially catalyzed by excipients through autoxidation processes.[7]
Q2: What are the typical analytical methods used to monitor the degradation of olanzapine and the formation of its ketolactam?
A2: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are the most common techniques employed.[1][7][8][9] These methods typically utilize a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile or methanol.[1][9] Detection is commonly performed using a UV detector at wavelengths around 226-227 nm.[1][8]
Q3: Where can I find information on the specific degradation kinetics of the this compound metabolite?
A3: Currently, there is limited published data specifically detailing the degradation kinetics of the isolated this compound. Most studies focus on the degradation kinetics of the parent olanzapine molecule. The degradation of olanzapine itself has been reported to follow either zero-order or first-order kinetics depending on the conditions.[3][10][11] For instance, in samples protected from moisture, the formation of the ketolactam from olanzapine has been shown to be highly temperature-dependent and follows zero-order kinetics.[3][5] The hydrolytic degradation of olanzapine in aqueous solution has been observed to follow first-order kinetics.[10][11][12]
Q4: Are there any known pathways for the further degradation of the ketolactam?
A4: The scientific literature primarily focuses on the formation of the ketolactam from olanzapine. Detailed studies on the subsequent degradation pathways of the ketolactam itself are not extensively documented. The proposed pathway for its formation involves the oxidation of the thiophene ring of the olanzapine molecule.[7]
Troubleshooting Guide
Problem: I am not observing the formation of the ketolactam degradation product in my forced degradation study.
-
Possible Cause 1: Inadequate Stress Conditions. The formation of the ketolactam is most prominent under oxidative and thermal stress. Ensure your experimental conditions are sufficiently stringent. For oxidative degradation, consider using reagents like hydrogen peroxide (H2O2) or Oxone.[8][13] For thermal stress, exposure to elevated temperatures (e.g., 80°C) is often required.[14]
-
Possible Cause 2: Analytical Method Not Optimized. Your HPLC method may not be adequately separating the ketolactam from the parent olanzapine peak or other degradants. Verify the specificity of your method by analyzing a reference standard of the ketolactam if available. Adjusting the mobile phase composition, pH, or gradient can improve resolution.
-
Possible Cause 3: pH of the Medium. The stability of olanzapine and the formation of its degradants can be pH-dependent. Ensure the pH of your stress condition medium is appropriate to facilitate the desired degradation pathway.
Problem: I am observing multiple unknown peaks in my chromatogram in addition to the ketolactam.
-
Possible Cause 1: Multiple Degradation Pathways. Olanzapine can degrade via several pathways, leading to various degradation products. Besides the ketolactam, other known degradants include a thiolactam impurity.[6][7]
-
Possible Cause 2: Interaction with Excipients. If you are working with a formulated product, excipients can influence the degradation profile and lead to the formation of additional adducts or degradation products.[3][5]
-
Solution: Utilize mass spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This information can help in the tentative identification of the other degradation products.
Quantitative Data
The following tables summarize the conditions and results from forced degradation studies of olanzapine, which lead to the formation of the ketolactam and other degradation products.
Table 1: Summary of Forced Degradation Conditions for Olanzapine
| Stress Condition | Reagent/Parameter | Duration | Temperature | Reference |
| Acidic Hydrolysis | 0.1N HCl | 12 hours | Not specified | [1] |
| Alkaline Hydrolysis | 2N NaOH | 30 minutes | 60°C | [8] |
| Oxidative | 20% H2O2 | 30 minutes | 60°C | [8] |
| Thermal | Dry Heat | 6 hours | 105°C | [8] |
| Neutral Hydrolysis | Water | 6 hours | 60°C | [8] |
Table 2: Reported Degradation of Olanzapine Under Various Stress Conditions
| Stress Condition | % Drug Degraded | Reference |
| Acidic | 5.44 | [8] |
| Alkaline | 4.35 | [8] |
Experimental Protocols
Protocol 1: Forced Degradation of Olanzapine to Generate Ketolactam
This protocol is a generalized procedure based on common practices in forced degradation studies of olanzapine.
-
Preparation of Olanzapine Stock Solution: Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a known quantity of solid olanzapine in a hot air oven at 105°C for 6 hours.[8]
-
After exposure, dissolve the sample in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples into a validated stability-indicating HPLC system.
-
Monitor the chromatogram for the appearance of the ketolactam peak and the decrease in the parent olanzapine peak.
-
Protocol 2: Synthesis of this compound (Compound I)
This protocol is based on a method described in a patent for the synthesis of the this compound.
-
Reaction Setup: In a reaction flask, add olanzapine, an organic solvent (e.g., acetonitrile), and water.[13]
-
Addition of Reagents: Sequentially add Oxone and sodium hydroxide to the reaction mixture.[13]
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) until the olanzapine spot/peak disappears.[13]
-
pH Adjustment: Adjust the pH of the reaction mixture to 6-7.[13]
-
Extraction and Purification: Perform an extraction with a suitable organic solvent. The crude product can be further purified by recrystallization to obtain the pure ketolactam (Compound I).[13]
Visualizations
Caption: Proposed degradation pathways of olanzapine.
Caption: Workflow for forced degradation studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. The stress stability of olanzapine: studies of interactions with excipients in solid state pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 8. scispace.com [scispace.com]
- 9. Development of a stability-indicating HPLC method for simultaneous determination of olanzapine and fluoxetine in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine degradation kinetics in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olanzapine degradation kinetics in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. CN111484460A - Synthetic method of olanzapine related substance compound I and compound II - Google Patents [patents.google.com]
- 14. ijprajournal.com [ijprajournal.com]
Technical Support Center: Optimizing Extraction Recovery of Polar Olanzapine Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of polar olanzapine metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary polar metabolites of olanzapine I should be targeting?
A1: The main circulating polar metabolites of olanzapine are olanzapine-10-N-glucuronide and 4'-N-desmethylolanzapine.[1][2][3] Olanzapine is also metabolized to a lesser extent to olanzapine N-oxide and 2'-hydroxymethylolanzapine.[1][2] The 10-N-glucuronide is the most abundant metabolite.[2]
Q2: What are the main challenges in extracting these polar metabolites from biological matrices?
A2: The primary challenge is the high water solubility of these metabolites, which makes them difficult to extract efficiently using traditional liquid-liquid extraction (LLE) with non-polar organic solvents.[4][5] Achieving good recovery and minimizing matrix effects from endogenous polar compounds in biological samples like plasma, urine, or serum are common hurdles.[4] Additionally, some metabolites can be thermally unstable.[6][7][8]
Q3: Which extraction technique is generally recommended for polar olanzapine metabolites: LLE or SPE?
A3: Solid-Phase Extraction (SPE) is the most frequently used and generally recommended technique for the preparation of biological samples containing olanzapine and its metabolites.[5] SPE offers better selectivity and can be more easily automated compared to LLE.[5] While LLE is a classic method, its efficiency for highly polar compounds is limited unless specific strategies like pH adjustment are employed.[5]
Q4: What type of SPE sorbent is most effective for extracting polar olanzapine metabolites?
A4: Mixed-mode SPE sorbents, which combine non-polar (e.g., C8 or C18) and ion-exchange functionalities, are often very effective.[5] For instance, a mixed-mode sorbent with non-polar groups and a strong cation exchanger can be used.[5] Hydrophilic-lipophilic balanced (HLB) polymeric sorbents are also a good choice as they are selective for more polar analytes.[5]
Troubleshooting Guide
Issue 1: Low recovery of polar metabolites using Liquid-Liquid Extraction (LLE).
-
Possible Cause: The organic solvent used is too non-polar to efficiently partition the highly water-soluble metabolites from the aqueous biological matrix.
-
Troubleshooting Steps:
-
pH Adjustment: Adjust the pH of the aqueous sample to suppress the ionization of the target metabolites, making them slightly less polar and more amenable to extraction into an organic solvent.[5]
-
Solvent Selection: Use a more polar, water-immiscible organic solvent. A mixture of solvents can also be tested. For instance, a two-step LLE has been used for olanzapine and its metabolites.[6][8]
-
Salting Out: Add a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the metabolites in the aqueous layer and promote their partitioning into the organic phase.
-
Issue 2: Poor reproducibility with Solid-Phase Extraction (SPE).
-
Possible Cause 1: Incomplete conditioning or equilibration of the SPE cartridge.
-
Possible Cause 2: Inconsistent flow rate during sample loading, washing, or elution.
-
Solution: Use a vacuum manifold or an automated SPE system to maintain a consistent and controlled flow rate.
-
-
Possible Cause 3: Breakthrough of the analyte during the loading or washing steps.
-
Solution: Ensure the wash solvent is not too strong, as it may elute the polar metabolites along with the interferences. A weak organic solvent in water (e.g., 5% methanol in water) is often a good starting point for the wash step.[5]
-
Issue 3: Significant matrix effects observed in LC-MS/MS analysis.
-
Possible Cause: Co-elution of endogenous polar compounds from the biological matrix with the target analytes.
-
Troubleshooting Steps:
-
Optimize SPE Wash Step: Incorporate a more rigorous wash step in your SPE protocol. Experiment with different solvent strengths and compositions to remove interferences without eluting the analytes. A common wash solution is a mixture of methanol and water.[10]
-
Chromatographic Separation: Modify your LC gradient to better resolve the metabolites from interfering matrix components.
-
Sample Dilution: Dilute the sample before extraction to reduce the concentration of interfering substances.
-
Use a Different SPE Sorbent: If matrix effects persist, consider switching to a more selective SPE sorbent, such as a mixed-mode or polymeric sorbent.[5]
-
Issue 4: Degradation of olanzapine or its metabolites during sample preparation.
-
Possible Cause: Olanzapine and some of its metabolites can be unstable, particularly in whole blood.[6][7][8] Oxidation can also be a concern.[11]
-
Troubleshooting Steps:
-
Work at Low Temperatures: Perform extraction steps on ice or in a cooled environment to minimize thermal degradation.[6][7][8]
-
Add Antioxidants: For blood samples, consider adding an antioxidant like sodium ascorbate to prevent oxidative degradation of olanzapine.[11]
-
Minimize Processing Time: Process samples as quickly as possible to reduce the time they are exposed to potentially degrading conditions.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Olanzapine and N-desmethylolanzapine from Plasma
This protocol is adapted from a method using a C8 SPE cartridge.[9]
-
Cartridge Conditioning:
-
Activate a C8 SPE cartridge (30 mg, 1 mL) by washing it twice with 1 mL of methanol.
-
Condition the cartridge by washing it five times with 1 mL of water.
-
-
Sample Preparation:
-
To 0.5 mL of plasma, add an internal standard.
-
Dilute the plasma sample with 0.5 mL of water.
-
-
Sample Loading:
-
Load the diluted plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge twice with 1 mL of water.
-
Dry the cartridge under a full vacuum for 2 minutes.
-
-
Elution:
-
Elute the analytes from the cartridge with the appropriate elution solvent (the original study does not specify the elution solvent, but a common choice would be methanol or acetonitrile, possibly with a small amount of acid or base to facilitate elution).
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Olanzapine and its Metabolites from Body Fluids
This protocol is a two-step LLE method that has been used for quantifying olanzapine and three of its metabolites.[6][8]
-
Initial Sample Preparation:
-
To a 40 µL aliquot of the sample (e.g., whole blood, urine), add 20 µL of water and 30 µL of an acetonitrile solution containing the internal standard.
-
Add 170 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 4 minutes to precipitate proteins.
-
-
First Extraction:
-
Transfer the supernatant to a new tube.
-
Add 6 µL of saturated (NH₄)₂CO₃ solution and 75 µL of 1-chlorobutane.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 2 minutes to separate the organic and aqueous layers.
-
-
Second Extraction (if necessary for specific metabolites):
-
The specifics of a second extraction step would depend on the target analytes remaining in the aqueous phase and would typically involve a different solvent system.
-
Quantitative Data Summary
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction | Olanzapine | Saliva | > 87.3% | [12] |
| Solid-Phase Extraction | N-desmethylolanzapine | Plasma | 86.22 ± 6.03% | [9] |
| Solid-Phase Extraction | Olanzapine | Plasma | 82.68 ± 6.53% | [9] |
| Liquid-Liquid Extraction | Olanzapine | Plasma | 94.8% | [13] |
Visualizations
Olanzapine Metabolism Pathway
Caption: Major metabolic pathways of olanzapine.
General Solid-Phase Extraction (SPE) Workflow
Caption: A typical workflow for solid-phase extraction.
Troubleshooting Logic for Low Metabolite Recovery
Caption: Decision tree for troubleshooting low recovery.
References
- 1. ClinPGx [clinpgx.org]
- 2. Olanzapine. Pharmacokinetic and pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. Extraction of challenging polar substances... - Department of Pharmacy [mn.uio.no]
- 5. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography-tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Determination of olanzapine in human blood by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of solid-phase extraction coupled with a liquid chromatography-tandem mass spectrometry method for quantitation of olanzapine in saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
troubleshooting poor ionization of olanzapine ketolactam in mass spectrometry
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor ionization of olanzapine ketolactam in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low signal or no signal at all for this compound, but the signal for olanzapine is strong. What is the likely cause?
A1: This is a common issue when analyzing a metabolite or derivative alongside the parent drug. The difference in signal intensity is likely due to differences in the ionization efficiency between olanzapine and its ketolactam. Olanzapine has a basic piperazine group that is readily protonated, leading to strong signals in positive ion electrospray ionization (ESI). The ketolactam derivative may be less basic, and therefore ionize less efficiently under the same conditions. You may need to optimize the mobile phase and ion source parameters specifically for the ketolactam.
Q2: What are the typical mass transitions (precursor/product ions) for olanzapine that I can use as a reference?
A2: For olanzapine, the protonated molecule [M+H]⁺ has an m/z of 313.1. The most common fragmentation transitions monitored are m/z 313.1 > 256.1 and 313.1 > 198.0.[1][2][3] While the exact mass of this compound will be different, you can use these transitions to confirm that your system is working correctly for a related compound.
Q3: Can I use the same sample preparation method for this compound as I use for olanzapine?
A3: Yes, standard sample preparation techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) should be effective for extracting this compound from biological matrices.[4] However, be aware that olanzapine is sensitive to light and can degrade.[1] It is prudent to assume the ketolactam may have similar stability issues and protect all samples from light during preparation and storage.
Q4: Which ionization technique is better for this compound: ESI or APCI?
A4: Electrospray ionization (ESI) is the most commonly used technique for olanzapine and is a good starting point.[5][6][7] However, if you are struggling with poor ionization in ESI, Atmospheric Pressure Chemical Ionization (APCI) may be a viable alternative, especially for less polar and more volatile compounds. It is recommended to test both ion sources if your instrument has that capability.[8]
Q5: What mobile phase additives can I use to improve the ionization of this compound?
A5: Mobile phase additives are crucial for good chromatography and efficient ionization.[9][10] For positive ion mode, adding a small amount of formic acid (0.1%) or acetic acid to the mobile phase can help to promote protonation.[11][12] Ammonium formate or ammonium acetate can also be used as they can form adducts with the analyte, which can enhance the signal.
Troubleshooting Guides
Issue 1: Low or No Signal Intensity for this compound
This is one of the most common challenges faced during mass spectrometry analysis.[8][13]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | 1. Optimize Mobile Phase: Increase the concentration of the organic solvent in the mobile phase to promote desolvation.[14] Add 0.1% formic acid or acetic acid to lower the pH and enhance protonation.[11][12] Experiment with different additives like ammonium formate or acetate. |
| 2. Adjust Ion Source Parameters: Increase the capillary voltage to enhance the electric field. Optimize the nebulizer gas flow and drying gas temperature and flow rate.[15] | |
| 3. Check for Adduct Formation: Look for adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺) in your full scan data.[16] If an adduct is more intense than the protonated molecule, you may need to adjust your mobile phase to favor one over the other or target the adduct ion for fragmentation. | |
| Sample Concentration Too Low | 1. Increase Sample Concentration: If possible, prepare a more concentrated sample to inject. |
| 2. Improve Extraction Recovery: Evaluate your sample preparation method to ensure you are efficiently extracting the ketolactam. Consider a different SPE sorbent or LLE solvent.[4] | |
| Ion Suppression | 1. Improve Chromatographic Separation: Ensure the ketolactam is not co-eluting with highly abundant matrix components.[17] Adjust the gradient to better separate it from other compounds. |
| 2. Dilute the Sample: Diluting the sample can sometimes reduce the concentration of interfering matrix components and lessen ion suppression. | |
| 3. Use a Deuterated Internal Standard: A stable isotope-labeled internal standard for the ketolactam is the best way to compensate for matrix effects. If one is not available, a structurally similar compound can be used. | |
| Instrument Not Tuned or Calibrated | 1. Perform System Maintenance: Ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations.[8][13] |
| 2. Clean the Ion Source: Contamination in the ion source can significantly reduce signal intensity.[13] Regularly clean the capillary, skimmer, and other source components. |
Issue 2: Inconsistent Signal/Poor Reproducibility
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Analyte Instability | 1. Protect from Light: Olanzapine is known to be light-sensitive.[1] Assume the ketolactam is as well and protect all standards and samples from light. |
| 2. Control Temperature: Keep samples in a cooled autosampler to prevent degradation. | |
| Inconsistent Spray | 1. Check for Clogs: A partially clogged ESI needle or capillary can lead to an unstable spray and fluctuating signal.[18] |
| 2. Optimize Source Position: Ensure the ESI needle is in the optimal position relative to the mass spectrometer inlet. | |
| LC System Issues | 1. Check for Leaks: Leaks in the LC system can cause pressure fluctuations and inconsistent retention times and peak areas. |
| 2. Ensure Proper Mobile Phase Mixing: If using a gradient, ensure the solvents are being mixed correctly by the pump. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This is a simple and rapid method for sample preparation.[4]
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
If using an internal standard, it should be added to the acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Development for this compound
This protocol provides a starting point for developing a robust analytical method.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the retention time of the ketolactam. Then, optimize the gradient to ensure good peak shape and separation from any interferences.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Full scan to determine the m/z of the protonated molecule [M+H]⁺. Then, product ion scan to determine the major fragment ions.
-
Multiple Reaction Monitoring (MRM): Once the precursor and product ions are identified, set up MRM transitions for quantification.
-
Ion Source Settings (starting points):
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Fragmentor Voltage: 100 V
-
Collision Energy: Optimize for the specific MRM transition. Start with a range of 10-40 eV.
-
Visualizations
Caption: Troubleshooting workflow for poor this compound ionization.
Caption: Key factors influencing the ionization efficiency of this compound.
References
- 1. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. longdom.org [longdom.org]
- 10. covachem.com [covachem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of mobile phase anionic additives on selectivity, efficiency, and sample loading capacity of cationic drugs in reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
Technical Support Center: Olanzapine & Olanzapine Ketolactam Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of olanzapine and its ketolactam metabolite/degradant, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for olanzapine analysis?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, serum) interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, leading to poor sensitivity, inaccurate quantification, and decreased reproducibility.[1][3] For olanzapine analysis, which often involves complex biological matrices, endogenous substances like phospholipids, salts, and proteins can co-elute with olanzapine and its metabolites, suppressing their ionization and compromising the reliability of the results.[3]
Q2: My signal for olanzapine is low and variable. How do I know if ion suppression is the cause?
A2: The most definitive way to identify ion suppression is to perform a post-column infusion experiment.[4] This involves infusing a standard solution of olanzapine at a constant rate into the LC flow after the analytical column, while injecting a blank, extracted matrix sample. A drop in the constant signal baseline at the retention time of your analyte indicates that co-eluting matrix components are causing suppression.[4] Inconsistent peak areas for quality control (QC) samples across a batch are also a strong indicator of variable matrix effects.
Q3: What are the most common sources of ion suppression in biological samples?
A3: The most common sources are phospholipids from cell membranes, salts from buffers or the sample itself, and endogenous metabolites that are not removed during sample preparation.[3][5] Anticoagulants used during blood collection (e.g., heparin, EDTA) and formulation excipients in pharmacokinetic studies can also contribute to ion suppression.[6]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A4: A SIL-IS, such as olanzapine-d3 or -d8, is the ideal internal standard.[7][8] Because it is chemically identical to the analyte, it co-elutes perfectly and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by suppression can be effectively normalized, leading to more accurate and precise quantification.[7] However, it's crucial to ensure the SIL-IS does not introduce its own issues, such as self-suppression at high concentrations.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression for this analysis?
A5: ESI is generally more susceptible to ion suppression than APCI because its ionization mechanism is more complex and relies on processes like droplet surface charge and solvent evaporation, which are easily disrupted by matrix components.[9] APCI, which uses a gas-phase ionization mechanism, is often less affected by non-volatile matrix components like salts and phospholipids. If severe ion suppression is encountered with ESI and the analyte is amenable to APCI, switching the ion source can be a viable strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Issue 1: Low Analyte Response & Poor Sensitivity
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | 1. Improve Sample Cleanup: Switch from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[10][11] 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate olanzapine from the suppression zone identified by post-column infusion.[4] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification (LOQ). | More selective sample preparation removes a higher percentage of interfering phospholipids and other matrix components.[10] Chromatographic separation aims to move the analyte's elution time away from regions of high matrix interference. |
| Suboptimal MS Parameters | 1. Optimize Source Conditions: Adjust ion source parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature. 2. Optimize MRM Transitions: Ensure you are using the most intense and specific precursor-to-product ion transitions for olanzapine and its ketolactam metabolite. | Optimal source conditions are critical for efficient ionization. Different analytes require different settings for maximum signal. Ensuring the correct MRM transitions are monitored is fundamental to achieving good sensitivity. |
Issue 2: Poor Reproducibility & High %CV in QC Samples
| Possible Cause | Troubleshooting Step | Rationale |
| Differential Ion Suppression | 1. Use a Stable Isotope-Labeled IS: If using a structural analog IS, switch to a SIL-IS like olanzapine-d3.[7][12] 2. Verify Co-elution of Analyte and IS: Ensure the retention times of the analyte and the IS are identical. Even slight separation can expose them to different matrix effects. | A SIL-IS is the best tool to compensate for sample-to-sample variability in ion suppression because it behaves identically to the analyte during extraction, chromatography, and ionization.[7] |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use automated liquid handling or extraction systems. 2. Review Manual Steps: Ensure consistent vortexing times, precise solvent additions, and complete evaporation and reconstitution steps for every sample. | Manual sample preparation can introduce variability. Automation or strict adherence to a standardized protocol minimizes human error and improves consistency. |
| Carryover | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port between samples. 2. Inject Blanks: Inject blank samples after high-concentration standards or samples to confirm that carryover is not occurring. | Carryover from a high-concentration sample can artificially inflate the response of a subsequent low-concentration sample, leading to poor accuracy and precision. |
Quantitative Data Summary
The choice of sample preparation is critical for minimizing ion suppression. The following tables summarize reported recovery and matrix effect data from various methods for olanzapine and its metabolites.
Table 1: Comparison of Sample Preparation Techniques for Olanzapine
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation (PPT) | Olanzapine | 103% | Not explicitly stated, but method was successful | [10] |
| Olanzapine-d3 (IS) | 68% | [10] | ||
| Solid-Phase Extraction (SPE) | Olanzapine | >90% | No significant ion suppression observed | [4] |
| Quetiapine (IS) | >90% | [4] | ||
| SPE (Ostro Plate - PPT/Filtration) | Olanzapine | 84 - 95% | 100 - 103% (minimal effect) | [3] |
| Olanzapine-d3 (IS) | - | - | [3] |
Table 2: Performance Data for Olanzapine and its Metabolites
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Olanzapine (OLZ) | LLE-PPT Hybrid | 75.0 - 107% | 77.0 - 107% | [8] |
| 2-hydroxymethyl OLZ (2H-O) | LLE-PPT Hybrid | 75.0 - 107% | 77.0 - 107% | [8] |
| N-desmethyl OLZ (DM-O) | LLE-PPT Hybrid | 75.0 - 107% | 77.0 - 107% | [8] |
| Olanzapine N-oxide (NO-O) | LLE-PPT Hybrid | 75.0 - 107% | 77.0 - 107% | [8] |
| Olanzapine Lactam | PPT | 80 - 115% | Not explicitly stated, but method was successful | [1] |
Note: Matrix Effect (%) is often calculated as [(Peak Area in Matrix) / (Peak Area in Neat Solution)] x 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Olanzapine
This protocol is adapted from a validated method for olanzapine in human plasma.[4]
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard (e.g., quetiapine or olanzapine-d3). Add 100 µL of 25% orthophosphoric acid solution and vortex.
-
SPE Cartridge Conditioning: Condition a Waters Oasis HLB cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 x 1.0 mL of water to remove polar interferences.
-
Elution: Elute olanzapine and the internal standard with 2 x 0.4 mL of acetonitrile:water (90:10, v/v).
-
Analysis: Inject the eluate directly into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT) for Olanzapine and Metabolites
This protocol is a robust method for analyzing olanzapine and its metabolites, including the ketolactam.[1][3]
-
Sample Preparation: Pipette 100 µL of serum or plasma into a 96-well plate or microcentrifuge tube.
-
Aliquotting: Add 25 µL of the internal standard working solution (e.g., olanzapine-d3 in methanol).
-
Precipitation: Add 300 µL of acetonitrile containing 1% formic acid.
-
Mixing: Vortex thoroughly for 2 minutes to ensure complete protein precipitation.
-
Centrifugation/Filtration: Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated protein. Alternatively, use a phospholipid removal filtration plate (e.g., Ostro).[3]
-
Transfer: Carefully transfer the clear supernatant to a new plate or vials for analysis.
-
Analysis: Inject the supernatant into the LC-MS/MS system.
Visualizations (Graphviz)
Here are diagrams illustrating key workflows and concepts for troubleshooting ion suppression.
Caption: A logical workflow for identifying and mitigating ion suppression.
Caption: Pros and cons of common sample preparation methods.
References
- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A UPLC-MSMS method for the analysis of olanzapine in serum-with particular emphasis on drug stability testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. LC–MS/MS quantification of olanzapine in hair after alkaline digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. DEVELOPMENT OF LC-MS/MS METHOD FOR DETERMINATION OF THE OLANZAPINE IN HUMAN PLASMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Olanzapine Ketolactam Reference Material
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with olanzapine ketolactam reference material.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a known impurity and a degradation product of the atypical antipsychotic drug, olanzapine.[1][2][3] Its presence in olanzapine drug substance or formulated products needs to be monitored to ensure the quality, safety, and efficacy of the medication.[4] Therefore, having a well-characterized, high-purity reference material of this compound is crucial for accurate analytical method development, validation, and routine quality control testing.
Q2: What are the common purity issues associated with this compound reference material?
A2: The primary purity issue is the presence of other olanzapine-related compounds and degradation products. These can arise from the synthesis of the reference material itself or from degradation upon storage. Common co-occurring impurities may include olanzapine, olanzapine thiolactam, and olanzapine related compound B.[4][5][6] The purity of commercially available this compound reference material is typically stated as ≥98%.[1]
Q3: My analytical results show a lower purity for the this compound reference material than specified. What could be the cause?
A3: Several factors could contribute to this discrepancy:
-
Degradation: Olanzapine and its related compounds can be susceptible to oxidative and thermal stress.[7][8][9] Improper storage or handling of the reference material could lead to degradation.
-
Hygroscopicity: The material may have absorbed moisture. Consider performing a water content analysis (e.g., Karl Fischer titration).
-
Analytical Method Issues: The chromatographic method may not be adequately resolving this compound from other closely related impurities. Re-evaluation of the method parameters (e.g., mobile phase composition, column chemistry, gradient) may be necessary.
-
Instrumental Problems: Issues with the analytical instrument, such as detector non-linearity or integration errors, could lead to inaccurate purity assignments.
Q4: Are there official methods for the analysis of olanzapine and its impurities?
A4: Yes, the United States Pharmacopeia-National Formulary (USP-NF) provides detailed monographs for olanzapine and its tablets, which include procedures for the analysis of organic impurities.[10][11][12][13] These monographs specify HPLC methods and acceptance criteria for known impurities, which can be adapted for the analysis of this compound reference material.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
You observe one or more unexpected peaks in the HPLC or UPLC chromatogram of the this compound reference material.
-
The purity of the main peak is lower than the specified value on the certificate of analysis.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contamination | Ensure scrupulous cleanliness of all glassware, vials, and solvents. Prepare a fresh sample using new consumables. |
| Degradation | This compound is a degradation product of olanzapine, and can itself degrade.[8] Protect the reference material from light and heat. Store it under the recommended conditions (typically refrigerated and protected from moisture). Prepare solutions fresh before analysis. |
| Presence of Related Impurities | The unexpected peaks could be known olanzapine impurities. Refer to pharmacopeial monographs (e.g., USP) for the retention times of known impurities like Olanzapine Related Compound A, B, C, and thiolactam impurities.[4][14] |
| Mobile Phase Issues | Ensure the mobile phase is correctly prepared, degassed, and within its expiry. Microbial growth in aqueous buffers can introduce extraneous peaks. |
Issue 2: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
The this compound peak is broad, tailing, or fronting.
-
The retention time of the peak is inconsistent between injections.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Column Degradation | The analytical column may be nearing the end of its life. Flush the column according to the manufacturer's instructions or replace it. |
| Sample Overload | The concentration of the sample injected may be too high. Dilute the sample and re-inject. |
| Incompatible Sample Solvent | The solvent used to dissolve the reference material may be too strong compared to the initial mobile phase, leading to peak distortion. If possible, dissolve the sample in the mobile phase. |
| pH of the Mobile Phase | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is stable and appropriate for the analyte. |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature, as temperature can affect retention times. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline and may need to be optimized for your specific instrumentation and reference material lot. It is based on principles outlined in USP monographs for olanzapine impurity analysis.[12][15][16]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 250 mm, 5 µm packing (or equivalent) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., phosphate buffer with sodium dodecyl sulfate, pH 2.5) is typically used.[12] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV at 260 nm[12] |
| Column Temperature | 35 °C[12] |
| Injection Volume | 10 - 20 µL |
Procedure:
-
Standard Solution Preparation: Prepare a solution of the this compound reference material in a suitable diluent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution Preparation: Prepare the sample solution of the this compound being tested at the same concentration as the standard solution.
-
System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Check parameters like peak area reproducibility (RSD ≤ 2.0%), tailing factor (≤ 1.5), and theoretical plates.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Calculation: Calculate the purity by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100. For more accurate quantification of impurities, a standard of each impurity would be required.
Visualizations
Caption: HPLC Purity Assessment Workflow.
References
- 1. scbt.com [scbt.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Olanzapine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. tlcpharma.com [tlcpharma.com]
- 6. tlcstandards.com [tlcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 9. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine | USP-NF [uspnf.com]
- 11. Olanzapine Tablets | USP-NF [uspnf.com]
- 12. uspnf.com [uspnf.com]
- 13. scribd.com [scribd.com]
- 14. drugfuture.com [drugfuture.com]
- 15. sennosbiotech.com [sennosbiotech.com]
- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]
Technical Support Center: Olanzapine Metabolite Separation
Welcome to the technical support center for olanzapine and its metabolite analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to analytical method refinement.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of olanzapine I should be targeting?
A1: The primary metabolites of olanzapine extensively metabolized in the liver are 10- and 4'-N-glucuronides, 4'-N-desmethyl olanzapine (DMO), olanzapine N-oxide, and 2-hydroxymethyl olanzapine.[1][2] The main circulating metabolites are olanzapine-10-glucuronide and 4'-N-desmethyl-olanzapine.[2][3] Phase I enzymes like CYP1A2, CYP2D6, and FMO3 are responsible for oxidation, while Phase II enzymes like UGT1A4 and UGT2B10 are responsible for glucuronidation.[1]
Q2: Which analytical techniques are most suitable for separating olanzapine and its metabolites?
A2: Liquid chromatography (LC) is the primary separation technique.[1] High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most dominant methods, often coupled with detection methods like ultraviolet (UV), diode array detection (DAD), and, most commonly, mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced sensitivity and specificity.[1] UPLC-MS/MS is a powerful tool for determining drug concentrations in biological matrices.[4]
Q3: What are the common sample preparation techniques for biological matrices like plasma or serum?
A3: The most common techniques to purify and concentrate olanzapine and its metabolites from biological samples are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] PPT is a simple method using organic solvents like acetonitrile or methanol to remove proteins.[1][5] LLE uses solvents like methyl tert-butyl ether to extract the analytes.[5] SPE offers cleaner extracts and can be automated.[1][6]
Q4: My chromatographic peaks for olanzapine are asymmetric. What could be the cause and how can I fix it?
A4: Peak asymmetry for basic compounds like olanzapine is a common issue in reversed-phase chromatography.[1] It can be caused by interactions between the ionized form of olanzapine and residual silanol groups on the stationary phase.[1] To resolve this, you can suppress the ionization of olanzapine by adjusting the mobile phase pH to be more basic or use a modern, end-capped column with low silanol activity.[1] Using a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also improve peak symmetry for basic compounds.[1]
Q5: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A5: Matrix effects, where components in the biological sample interfere with the ionization of the analyte, are a known challenge. To reduce these effects, consider the following:
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interfering substances.[1][6]
-
Optimize Chromatography: Adjust your chromatographic conditions to separate the analytes from the co-eluting matrix components. This may involve changing the gradient, mobile phase composition, or using a different column.[1]
-
Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., olanzapine-d3) co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[5][7]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for the effect.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Recovery | Inefficient extraction during sample preparation. Analyte degradation. Strong protein binding.[1][4] | Optimize the extraction solvent, pH, or SPE cartridge type.[1] Ensure samples are protected from light and stored at appropriate temperatures, as olanzapine can be unstable.[4][5] Use a more effective protein precipitation agent or a stronger extraction method.[1][4] |
| Low Sensitivity/Poor Signal | Insufficient sample cleanup leading to ion suppression. Low concentration of analytes in the sample.[1] Suboptimal MS/MS parameters. | Employ a more effective sample preparation technique like SPE.[1] Concentrate the sample by evaporating the supernatant and reconstituting in a smaller volume.[1] Optimize MS/MS parameters such as collision energy and select the most intense precursor and product ion transitions.[8] |
| Inconsistent Retention Times | Changes in mobile phase composition. Column degradation or contamination. Fluctuations in column temperature. | Prepare fresh mobile phase daily and ensure proper mixing. Use a guard column to protect the analytical column. Ensure the column oven is maintaining a stable temperature. |
| Carryover | Adsorption of the analyte to components of the LC system. Insufficient needle wash. | Optimize the needle wash solvent and procedure. Use a wash solvent that is strong enough to elute the analyte completely. Inject a blank sample after a high-concentration sample to check for carryover. |
| Co-elution of Metabolites | Similar polarity of metabolites. Suboptimal chromatographic conditions. | Use gradient elution to improve separation of compounds with different polarities.[1] Test different stationary phases (e.g., C18, Phenyl, HILIC). Optimize the mobile phase pH and organic modifier. |
Quantitative Data Summary
Table 1: Example LC-MS/MS Parameters for Olanzapine and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Olanzapine | 313.1 | 256.1 |
| Olanzapine-d3 (IS) | 316.1 | 256.1 |
| N-desmethylolanzapine (DM-O) | 299.2 | 256.1 |
| Olanzapine N-oxide (NO-O) | 329.2 | 256.1 |
| 2-hydroxymethylolanzapine (2H-O) | 329.2 | 225.1 |
Note: These values can vary slightly depending on the instrument and source conditions. Data compiled from multiple sources.[5][8]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a general guideline based on common practices.[1][5]
-
Aliquoting: Pipette 100 µL of serum or plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the internal standard solution (e.g., olanzapine-d3 in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Analysis
This is a representative protocol and may require optimization for your specific system and analytes.[5][8]
-
LC System: An ultra-high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[5][8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[5][8]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient Elution:
-
Start with 10% B.
-
Ramp to 90% B over 5 minutes.
-
Hold at 90% B for 1 minute.
-
Return to 10% B and equilibrate for 2 minutes.
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Visualizations
Caption: Major metabolic pathways of olanzapine.
Caption: General experimental workflow for olanzapine analysis.
Caption: A logical approach to troubleshooting common issues.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. digital.csic.es [digital.csic.es]
- 7. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation for Olanzapine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of validated bioanalytical methods for the quantification of olanzapine, a widely used atypical antipsychotic medication. While specific data for the metabolite olanzapine ketolactam is limited in publicly available literature, the principles and methodologies presented here for olanzapine serve as a robust framework for the development and validation of a bioanalytical method for its metabolites. The information is compiled from various studies and adheres to regulatory guidelines, offering a valuable resource for professionals in drug development and bioanalysis.
The primary analytical technique discussed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its high sensitivity and specificity in complex biological matrices.[1][2]
Experimental Protocols: A Consolidated Approach
The validation of a bioanalytical method is crucial to ensure the reliability, and accuracy of the data. The following protocols are a synthesis of methodologies reported in several key studies.
Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the biological matrix, removing potential interferences. The two most common techniques for olanzapine and its metabolites are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1][2]
-
Liquid-Liquid Extraction (LLE): This is a classic method that partitions the analyte between two immiscible liquid phases.[1]
-
Protocol: To a 200 µL plasma sample, add an internal standard (IS) and an alkalizing agent like 0.1 M NaOH. Extraction is then performed with an organic solvent such as diethyl ether or a mixture of ethyl acetate and n-hexane. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte, which is then eluted with a suitable solvent.
-
Protocol: Plasma samples (200 µL) are pre-treated, often by adding an internal standard and an acid. The sample is then loaded onto an SPE cartridge (e.g., Waters Oasis HLB). The cartridge is washed to remove interferences, and the analyte is eluted with a solvent like methanol. The eluate is then evaporated and reconstituted.[3]
-
Chromatographic Separation
Chromatographic separation is essential to resolve the analyte from endogenous components and other metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.[1]
-
Column: Reversed-phase columns, such as a C18 column (e.g., Agilent C18, Waters XBridge C18), are commonly employed.[4][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid or 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[4][6] The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).
-
Flow Rate: Flow rates typically range from 0.8 to 1.0 mL/min.[6][7]
Mass Spectrometric Detection
Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for olanzapine and its metabolites.[5][8]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For olanzapine, a common transition is m/z 313.2 → 256.1.[5]
Data Presentation: Comparative Validation Parameters
The following tables summarize the validation parameters from different published methods for olanzapine. These parameters are defined by regulatory bodies like the FDA and are essential for method validation.[9][10][11][12][13]
| Parameter | Method 1 (UPLC-MS/MS)[5] | Method 2 (LC-MS/MS)[8] | Method 3 (LC-MS)[4] | Method 4 (RP-HPLC)[7] |
| Biological Matrix | Human Plasma | Human Serum and Cerebrospinal Fluid | Pharmaceutical Preparations | Human Plasma |
| Linearity Range | 0.1 - 20 ng/mL | 0.2 - 30 ng/mL (CSF), 5 - 100 ng/mL (Plasma) | 2 - 300 ng/mL | 1 - 40 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL (CSF) | 2 ng/mL | 1 µg/mL |
| Accuracy | Within 10% | Not explicitly stated | Bias < 7.59% | 87.01 - 115.29% |
| Precision | Within 10% | Not explicitly stated | %CV < 7.55% | 1.90 - 12.63% |
| Recovery | Not explicitly stated | Not explicitly stated | 102.4% | 97.62% |
| Internal Standard | d3-Olanzapine | Olanzapine-D3 | Irbesartan | Quetiapine |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for olanzapine or its metabolites.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring that the data generated is accurate and reliable. While this guide focuses on olanzapine due to the wealth of available data, the presented methodologies and validation parameters provide a strong foundation for developing and validating a method for its metabolites, including this compound. Researchers should adhere to regulatory guidelines and thoroughly document all validation experiments. The use of LC-MS/MS remains the recommended technique due to its superior sensitivity and specificity.
References
- 1. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Liquid chromatography/tandem mass spectrometry method for determination of olanzapine and N-desmethylolanzapine in human serum and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
- 11. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 12. fda.gov [fda.gov]
- 13. hhs.gov [hhs.gov]
A Guide to Inter-Laboratory Comparison of Olanzapine Bioanalytical Assays
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2] Its therapeutic efficacy is monitored by measuring its concentration, along with its metabolites, in biological matrices such as plasma or serum.[3][4] Accurate and precise bioanalytical methods are essential for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring.[3][5] When these studies are conducted across multiple sites, a rigorous cross-validation of the analytical assay is required to ensure data integrity.
Principles of Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation is a formal study to demonstrate that a bioanalytical method, validated and used in different laboratories, provides comparable results for the same set of quality control (QC) samples. This process is crucial for pooling data from multi-site clinical trials. An example of such a study for the drug nevirapine demonstrated that results from two different laboratories were highly correlated, with 87% of results exhibiting a difference of ±20% or less, providing confidence in the combined data.[6] The acceptance criteria are determined a priori, and the process helps identify and resolve any systematic bias between laboratories.[6]
Caption: Logical workflow for an inter-laboratory cross-validation study.
Comparative Analysis of Olanzapine Assay Methodologies
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of olanzapine due to its high sensitivity and specificity.[4][7] However, variations in sample preparation, chromatographic conditions, and instrument parameters can exist between laboratories. Below is a comparison of methodologies from two different published studies.
Table 1: Comparison of Experimental Protocols for Olanzapine Quantification
| Parameter | Method A | Method B |
| Analytical Technique | LC-MS/MS | LC-MS/MS |
| Internal Standard | Olanzapine-D3 | Venlafaxine |
| Biological Matrix | Human Plasma (K3EDTA) | Human Plasma |
| Sample Volume | 300 µL | 400 µL |
| Sample Preparation | Solid Phase Extraction (SPE) using Oasis HLB cartridges | Liquid-Liquid Extraction (LLE) with methyl tert-butyl ether |
| Chromatographic Column | Cosmosil C18 (5 µm, 150x4.6 mm) | ACE C18 (5 µm, 125x4.6 mm) |
| Mobile Phase | 10 mM Ammonium Formate in Water:Acetonitrile (10:90 v/v) | Water with 0.1% Formic Acid : Acetonitrile with 0.1% Formic Acid (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Mass Transition (m/z) | Not Specified | 313.1 > 256.1 |
| Run Time | 4.0 minutes | < 2.0 minutes (retention time 0.78 min) |
Sources: Method A[8][9], Method B[5]
Caption: General experimental workflow for olanzapine bioanalysis.
Performance Comparison of Validated Assays
The validation of a bioanalytical method assesses its linearity, accuracy, precision, and sensitivity.[1] These parameters are critical for comparing the performance of assays from different laboratories.
Table 2: Comparison of Quantitative Validation Data
| Validation Parameter | Method A | Method B |
| Linearity Range | Not specified, but LLOQ is 0.025 ng/mL | 1 - 20 ng/mL |
| Correlation Coefficient (r²) | > 0.99 (assumed from standard practice) | 0.9976 |
| Lower Limit of Quantification (LLOQ) | 0.025 ng/mL | 1 ng/mL |
| Intra-day Precision (%CV) | 1.9 - 4.6% | < 11.60% |
| Inter-day Precision (%CV) | Not Specified | < 11.60% |
| Intra-day Accuracy (%RE) | 96.7 - 102.8% | < 1.66% |
| Inter-day Accuracy (%RE) | Not Specified | < 1.66% |
| Mean Recovery | 93.4 - 101.4% | 90.08% |
Sources: Method A[9], Method B[5]
From the data, both methods demonstrate acceptable performance according to regulatory guidelines. Method A shows a significantly lower limit of quantification (LLOQ), suggesting higher sensitivity.[9] Method B, while less sensitive, provides a robust and rapid analysis with a runtime of under two minutes.[5] The choice of internal standard also differs, with Method A using a deuterated analogue of olanzapine, which is often preferred as it closely mimics the analyte's behavior during extraction and ionization.[2]
Olanzapine's Primary Signaling Pathway
To provide context for the therapeutic relevance of these assays, it is useful to understand the mechanism of action of olanzapine. It has a high affinity for dopamine D2 and serotonin 5-HT2A receptors in the brain, and its antipsychotic effects are believed to be mediated through the antagonism of these receptors.[1][7]
References
- 1. longdom.org [longdom.org]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of various analytical methods for the estimation of olanzapine: An antipsychotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and validation of a method for quantifying olanzapine in human plasma by liquid chromatography tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]
- 8. valleyinternational.net [valleyinternational.net]
- 9. researchgate.net [researchgate.net]
Olanzapine Exposure Markers: A Comparative Guide to N-Desmethyl Olanzapine and Olanzapine Ketolactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-desmethyl olanzapine and olanzapine ketolactam in the context of their utility as exposure markers for the atypical antipsychotic drug, olanzapine. A critical distinction is drawn between a true metabolite, N-desmethyl olanzapine, and a degradation product, this compound, to clarify their respective roles in pharmaceutical research and development.
Executive Summary: Metabolite vs. Degradation Product
A fundamental difference separates N-desmethyl olanzapine and this compound. N-desmethyl olanzapine is a major, pharmacologically inactive metabolite of olanzapine formed in the body through the action of cytochrome P450 enzymes, primarily CYP1A2.[1][2][3] Its presence and concentration in biological fluids are direct indicators of the in vivo metabolic processes acting on olanzapine, making it a valid biomarker for systemic drug exposure.
In contrast, This compound is not a product of in vivo biotransformation. It is an oxidative degradation product of olanzapine that can form ex vivo, for instance, as an impurity in pharmaceutical formulations during manufacturing or storage.[4][5][6] Consequently, this compound is not a suitable marker for biological exposure to olanzapine.
This guide will first delve into the characteristics of N-desmethyl olanzapine as a reliable exposure marker and then describe this compound in its capacity as a degradation product.
N-Desmethyl Olanzapine: A Valid Biomarker for Olanzapine Exposure
N-desmethyl olanzapine is one of the primary circulating metabolites of olanzapine.[1][2] Its formation is closely linked to the clearance of the parent drug, making it a person-to-person variable but useful indicator of metabolic activity.
Pharmacokinetic Profile
The following table summarizes the key pharmacokinetic parameters of N-desmethyl olanzapine.
| Parameter | Value | Reference |
| Formation Pathway | N-demethylation of olanzapine | [1][2] |
| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | [1][2][7] |
| Pharmacological Activity | Inactive | [3] |
| Steady-State Concentration | Approximately 30-50% of parent drug concentration | [1] |
| Factors Influencing Levels | Smoking (induces CYP1A2), gender, co-medications (CYP1A2 inhibitors/inducers) | [2][8] |
Experimental Protocol: Quantification of N-Desmethyl Olanzapine in Plasma
A common method for the simultaneous determination of olanzapine and N-desmethyl olanzapine in plasma is High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., deuterated olanzapine).
-
Vortexing: Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Flow Rate: Typically 0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for olanzapine, N-desmethyl olanzapine, and the internal standard.
This compound: A Degradation Product
As previously stated, this compound is an impurity that can arise from the oxidative degradation of olanzapine.[4][6] Its presence is relevant for quality control of the drug product, not for pharmacokinetic or pharmacodynamic assessments in patients.
Chemical and Physical Properties
| Property | Description | Reference |
| Chemical Name | (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one | [4] |
| Formation | Oxidative degradation and ring-opening of the thiophene ring of olanzapine | [6] |
| Context of Occurrence | Impurity in solid oral formulations of olanzapine | [4][6] |
Analytical Method: Detection as a Pharmaceutical Impurity
The detection of this compound as an impurity is typically performed using stability-indicating HPLC methods.
Chromatographic Conditions:
-
HPLC System: A reversed-phase HPLC with UV detection.
-
Column: C8 or C18 column.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent like acetonitrile.
-
Detection Wavelength: Typically in the range of 220-280 nm.
Visualizing Olanzapine's Metabolic Fate
The following diagrams illustrate the metabolic pathway of olanzapine and a general workflow for therapeutic drug monitoring.
Caption: Metabolic pathway of olanzapine leading to its major metabolites.
Caption: General workflow for therapeutic drug monitoring of olanzapine.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ClinPGx [clinpgx.org]
- 3. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Olanzapine Lactam Impurity – Application_Chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
Understanding Inter-Subject Variability in Olanzapine Metabolism: A Comparative Guide
A Note on Olanzapine Ketolactam: The query specified an interest in "this compound." Based on available scientific literature, this compound is considered an impurity and an oxidative degradation product of olanzapine, rather than a direct metabolite formed by enzymatic processes in the body[1][2]. As such, its formation is more likely influenced by factors related to the drug's formulation and storage conditions, rather than the pharmacogenetic and physiological factors that typically drive inter-subject variability in drug metabolism. This guide will, therefore, focus on the well-established and clinically significant metabolic pathways of olanzapine that exhibit high inter-subject variability.
Olanzapine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. The clinical response and side effect profile of olanzapine can vary significantly among individuals. This variability is largely attributed to differences in how the drug is metabolized and eliminated from the body. The primary routes of olanzapine metabolism are N-demethylation and glucuronidation, which are carried out by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, respectively[3][4][5][6]. Understanding the factors that influence the activity of these enzymes is crucial for optimizing olanzapine therapy.
This guide provides a comparative overview of the key factors contributing to inter-subject variability in the formation of olanzapine's major metabolites, supported by experimental data and detailed methodologies.
Major Metabolic Pathways of Olanzapine
Olanzapine undergoes extensive metabolism in the liver. The two main metabolic pathways are:
-
N-demethylation: This pathway is primarily mediated by the CYP1A2 enzyme, with minor contributions from CYP2D6, leading to the formation of 4'-N-desmethylolanzapine [4][7][8]. This metabolite is pharmacologically inactive[3].
-
Glucuronidation: This is a major pathway for olanzapine elimination, leading to the formation of olanzapine-10-N-glucuronide and, to a lesser extent, olanzapine-4'-N-glucuronide. The key enzymes involved are UGT1A4 and UGT2B10 [9][10][11][12]. These glucuronide conjugates are also inactive[5].
Other minor pathways include the formation of 2-hydroxymethylolanzapine by CYP2D6 and olanzapine N-oxide by flavin-containing monooxygenase 3 (FMO3)[4][5][7].
Data Presentation: Factors Influencing Olanzapine Metabolism
The tables below summarize quantitative data on how various factors affect the key enzymes involved in olanzapine metabolism.
Table 1: Influence of Genetic Polymorphisms on Olanzapine Metabolism
| Gene (Enzyme) | Polymorphism | Effect on Enzyme Activity/Metabolite Formation | Reference(s) |
| CYP1A2 | CYP1A21F (rs762551) | Increased inducibility, leading to lower olanzapine concentrations. | [11] |
| UGT1A4 | UGT1A43 (L48V, rs2011425) | Increased glucuronidation activity. Heterozygous (1/3) and homozygous (3/3) individuals show significantly higher olanzapine 10-N-glucuronide concentrations (+38% and +246%, respectively). | [13][14] |
| UGT1A4 | UGT1A42 (P24T, rs6755571) | May cause lower enzyme activity in vitro. | [14] |
| UGT2B10 | UGT2B102 (D67Y) | The variant exhibits no glucuronidation activity towards olanzapine. Individuals with at least one *2 allele show a 2.1-fold decrease in overall olanzapine glucuronide formation. | [9][10][15] |
Table 2: Influence of Non-Genetic Factors on Olanzapine Metabolism
| Factor | Effect on Metabolism | Mechanism | Reference(s) |
| Smoking | Increased olanzapine clearance (approx. 40% higher in smokers). | Induction of CYP1A2 enzyme activity. | [7] |
| Gender | Olanzapine clearance is approximately 30% lower in women than in men. | Differences in CYP1A2 activity and volume of distribution. | [16] |
| Co-medications (Fluvoxamine) | Increased olanzapine plasma concentrations. | Inhibition of CYP1A2 activity. | [7] |
| Co-medications (Carbamazepine) | Decreased olanzapine concentrations. | Induction of CYP1A2 activity. | |
| Caffeine | Can be used as a probe to measure CYP1A2 activity, which correlates with olanzapine clearance. | Caffeine is primarily metabolized by CYP1A2. | [17][18] |
Experimental Protocols
Below are detailed methodologies for key experiments used to study inter-subject variability in olanzapine metabolism.
1. Quantification of Olanzapine and its Metabolites in Biological Matrices
-
Objective: To measure the concentrations of olanzapine and its metabolites (e.g., 4'-N-desmethylolanzapine, olanzapine-10-N-glucuronide) in plasma or serum.
-
Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS)[1][19][20][21].
-
Protocol Outline:
-
Sample Preparation:
-
Obtain plasma or serum samples from subjects.
-
Spike samples with an internal standard (e.g., a deuterated analog of olanzapine).
-
Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins[20].
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up and concentration. This involves acidifying the sample, applying it to an SPE cartridge, washing away impurities, and eluting the analytes with an appropriate solvent mixture[19].
-
-
Chromatographic Separation:
-
Inject the prepared sample into an HPLC or UHPLC system equipped with a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a mass spectrometer, typically operating in positive electrospray ionization (ESI) mode.
-
Use Selected Reaction Monitoring (SRM) to quantify the parent drug and its metabolites. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of olanzapine and its metabolites in the samples by comparing their peak area ratios to the internal standard against the calibration curve[22].
-
-
2. CYP1A2 Phenotyping using Caffeine
-
Objective: To determine the in vivo activity of the CYP1A2 enzyme.
-
Method: Caffeine is used as a probe drug because its metabolism is predominantly mediated by CYP1A2[17][18].
-
Protocol Outline:
-
Caffeine Administration: After a period of caffeine abstinence, subjects are given a standardized dose of caffeine (e.g., 100-200 mg)[23].
-
Sample Collection: Saliva or plasma samples are collected at a specific time point after caffeine administration (e.g., 6 hours)[18]. Urine samples can also be collected over a defined period.
-
Sample Analysis: The concentrations of caffeine and its primary metabolite, paraxanthine, are measured in the collected samples using HPLC-UV or LC-MS/MS[23].
-
Phenotype Determination: The metabolic ratio of paraxanthine to caffeine is calculated. A higher ratio indicates higher CYP1A2 activity (fast metabolizer), while a lower ratio suggests lower activity (slow metabolizer)[23].
-
3. UGT1A4 Genotyping
-
Objective: To identify genetic variants in the UGT1A4 gene, such as UGT1A4*3 (L48V).
-
Method: Polymerase Chain Reaction (PCR) followed by DNA sequencing or TaqMan allelic discrimination assay[24][25].
-
Protocol Outline:
-
DNA Extraction: Genomic DNA is extracted from whole blood or buccal cells using a commercial DNA extraction kit.
-
PCR Amplification: The region of the UGT1A4 gene containing the polymorphism of interest (e.g., exon 1 for L48V) is amplified using specific primers[24].
-
Genotype Determination:
-
DNA Sequencing: The amplified PCR product is sequenced to directly identify the nucleotide at the polymorphic site.
-
TaqMan Assay: A real-time PCR-based method using allele-specific fluorescent probes to differentiate between the wild-type and variant alleles.
-
-
Mandatory Visualization
Caption: Metabolic pathways of olanzapine and influencing factors.
References
- 1. Sensitive UHPLC-MS/SRM method for quantifying olanzapine metabolites and degradation products from sera - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Olanzapine metabolism and the significance of UGT1A448V and UGT2B1067Y variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Olanzapine metabolism and the significance of the UGT1A448V and UGT2B1067Y variants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. UGT1A4*3 encodes significantly increased glucuronidation of olanzapine in patients on maintenance treatment and in recombinant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genesight.com [genesight.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. omicsonline.org [omicsonline.org]
- 17. Correlation of cytochrome P450 (CYP) 1A2 activity using caffeine phenotyping and olanzapine disposition in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Quantification of olanzapine and its three metabolites by liquid chromatography–tandem mass spectrometry in human body fluids obtained from four deceased, and confirmation of the reduction from olanzapine N-oxide to olanzapine in whole blood in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Olanzapine and N-desmethyl-olanzapine in Plasma Using a Reversed-Phase HPLC Coupled with Coulochemical Detection: Correlation of Olanzapine or N-desmethyl-olanzapine Concentration with Metabolic Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 24. A pharmacogenetics study of the human glucuronosyltransferase UGT1A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Genetic Polymorphism UGT1A4*3 Is Associated with Low Posaconazole Plasma Concentrations in Hematological Malignancy Patients Receiving the Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Olanzapine Metabolism Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olanzapine metabolism in various patient populations, supported by experimental data. Olanzapine, an atypical antipsychotic, is extensively metabolized in the liver, primarily through oxidation and glucuronidation pathways. The activity of cytochrome P450 (CYP) isoenzymes, particularly CYP1A2 and to a lesser extent CYP2D6, as well as UDP-glucuronosyltransferase (UGT) enzymes like UGT1A4, plays a crucial role in its clearance. Consequently, factors influencing these enzymes can lead to significant interindividual and population-based variability in olanzapine's pharmacokinetics, impacting its efficacy and safety profile.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of olanzapine across different patient populations, highlighting the impact of various intrinsic and extrinsic factors on its metabolism.
Table 1: Effect of Smoking on Olanzapine Pharmacokinetics
| Parameter | Smokers | Non-smokers | Percentage Change | Reference |
| Clearance (CL/F) | ~40% higher | [1][2] | ||
| Concentration-to-Dose Ratio (C/D) (nmol/L/mg) | 6.0 | 10.1 | ~40.6% lower | |
| Half-life (t½) | Shorter | Longer | [3] | |
| Maximum Concentration (Cmax) | Lower | Higher | [4] |
Table 2: Effect of Age on Olanzapine Pharmacokinetics
| Parameter | Elderly (≥65 years) | Younger Adults (<65 years) | Percentage Change | Reference |
| Half-life (t½) | ~1.5 times greater | ~50% longer | [1] | |
| Clearance (CL/F) | Lower | Higher | [4] | |
| Concentration-to-Dose Ratio (C/D) | Higher | Lower |
Table 3: Effect of Gender on Olanzapine Pharmacokinetics
| Parameter | Females | Males | Percentage Change | Reference |
| Clearance (CL/F) | ~30% lower | [1] | ||
| Plasma Concentrations | Higher | Lower | [4] |
Table 4: Effect of Hepatic Impairment on Olanzapine Pharmacokinetics (Child-Pugh Class A and B)
| Parameter | Moderate Hepatic Impairment | Healthy Subjects | Percentage Change | Reference |
| Area Under the Curve (AUC) | 1.67-fold higher | [5] | ||
| Maximum Concentration (Cmax) | 2.17-fold higher | [5] | ||
| Clearance (CL/F) | Reduced |
Table 5: Effect of Renal Impairment on Olanzapine Pharmacokinetics
| Parameter | Severe Renal Impairment | Healthy Subjects | Note | Reference |
| Pharmacokinetics | Similar | Dosage adjustment is generally not required. Olanzapine is not removed by dialysis. | [6][7] |
Table 6: Comparison of Olanzapine Pharmacokinetics in Different Ethnic Groups
| Parameter | Chinese | Caucasian | Note | Reference |
| Weight-normalized Pharmacokinetics | Similar | No statistically significant differences observed. | [8] |
Experimental Protocols
The data presented in this guide are derived from clinical and pharmacokinetic studies employing standardized methodologies. Below are generalized protocols representative of those used in the cited research.
Human Pharmacokinetic Studies
-
Study Design: Typically, these are open-label, single- or multiple-dose studies. Cross-over designs are often used to minimize inter-individual variability. For population-specific studies, parallel-group designs are common.
-
Participant Selection: Healthy, non-smoking and smoking volunteers, or patients with specific conditions (e.g., hepatic impairment classified by Child-Pugh score) are recruited. Exclusion criteria typically include a history of significant medical conditions, substance abuse (except nicotine for smoking groups), and use of concomitant medications known to interact with CYP enzymes. Informed consent is obtained from all participants.
-
Drug Administration: A single oral dose of olanzapine (e.g., 5 mg or 10 mg) is administered. In multiple-dose studies, olanzapine is given daily for a period sufficient to reach steady-state concentrations (typically 1-2 weeks).
-
Sample Collection: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at predetermined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Pharmacokinetic Analysis: Plasma concentrations of olanzapine and its metabolites are determined using validated analytical methods. Pharmacokinetic parameters such as Cmax, Tmax, AUC, CL/F, and t½ are calculated using non-compartmental analysis.
Analytical Methods for Olanzapine and its Metabolites
-
High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection:
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate olanzapine and its metabolites from the plasma matrix.
-
Chromatographic Separation: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The eluting compounds are detected by a UV detector at a specific wavelength (e.g., 254 nm) or an electrochemical detector.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Protein precipitation is a common and rapid method, followed by centrifugation to remove precipitated proteins. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Separation: Similar to HPLC, a C18 column is used to separate the analytes.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective quantification of olanzapine and its metabolites.
-
Mandatory Visualization
Olanzapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of olanzapine.
Caption: Primary metabolic pathways of olanzapine.
Experimental Workflow for a Typical Pharmacokinetic Study
The following diagram outlines the general workflow for a clinical study investigating olanzapine pharmacokinetics.
Caption: General workflow of a clinical pharmacokinetic study.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Pharmacokinetics of olanzapine long-acting injection: the clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Drug Monitoring of Olanzapine: Effects of Clinical Factors on Plasma Concentrations in Psychiatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized UPLC-MS/MS method for the quantitation of olanzapine in human plasma: application to a bioequivalence study [pubmed.ncbi.nlm.nih.gov]
Olanzapine Ketolactam: An Unvalidated Biomarker in the Shadow of its Parent Compound
For researchers, scientists, and drug development professionals, the quest for reliable predictive biomarkers is paramount to personalizing medicine and optimizing therapeutic outcomes. In the realm of antipsychotic treatment, therapeutic drug monitoring (TDM) of olanzapine is a well-established practice. While the parent drug and its major metabolite, N-desmethylolanzapine, have been extensively studied as indicators of exposure and response, the potential of other metabolites, such as olanzapine ketolactam, remains largely unexplored and unvalidated.
This guide provides a comparative overview of olanzapine and its metabolites as predictive biomarkers, with a focus on the available data, or lack thereof, for this compound. We present a summary of quantitative data, detailed experimental protocols for established analytes, and visualizations of metabolic pathways and validation workflows.
Olanzapine and its Metabolites: A Comparative Overview
Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The main cytochrome P450 (CYP) isoenzymes involved are CYP1A2 and, to a lesser extent, CYP2D6. This leads to the formation of several metabolites. The most abundant and studied are 4'-N-desmethylolanzapine and 10-N-glucuronide.
This compound has been identified primarily as a degradation product and impurity in olanzapine formulations.[1][2][3][4] One source suggests it may be a metabolite of olanzapine N-oxide.[5] Importantly, there is a lack of scientific literature validating this compound as a predictive biomarker for olanzapine's therapeutic efficacy or adverse effects. Toxicity studies on key degradation products, including the ketolactam, have not shown toxicity at doses significantly higher than expected human exposure.[1]
In contrast, the parent drug, olanzapine, and its major active metabolite, N-desmethylolanzapine, are routinely measured in plasma for TDM. A significant body of research has focused on establishing a therapeutic range for olanzapine, though the precise upper and lower limits are still a subject of some debate.
Data Presentation: Quantitative Comparison of Olanzapine and its Metabolites
The following tables summarize key quantitative data related to the use of olanzapine and its N-desmethyl metabolite in therapeutic drug monitoring. No such data is available for this compound in the context of a predictive biomarker.
Table 1: Therapeutic Drug Monitoring Parameters for Olanzapine and N-desmethylolanzapine
| Analyte | Therapeutic Range (ng/mL) | Toxic Concentration (ng/mL) | Key Correlates |
| Olanzapine | 20 - 40 (optimal response)[6] | > 80 (increased risk of adverse effects)[6] | Clinical efficacy (BPRS score), metabolic side effects.[7] |
| N-desmethylolanzapine (DMO) | No established therapeutic range | Not established | Negatively correlated with weight, BMI, waist circumference, and C-peptide levels.[7] |
| This compound | Not established | Not established | Not established |
Table 2: Validation Parameters for LC-MS/MS Quantification of Olanzapine and N-desmethylolanzapine
| Parameter | Olanzapine | N-desmethylolanzapine |
| Linearity Range (ng/mL) | 0.2 - 120[8] | 0.5 - 50[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.2[8] | 0.5[8] |
| Intra-day Precision (%CV) | < 11.29[8] | < 11.29[8] |
| Inter-day Precision (%CV) | < 11.29[8] | < 11.29[8] |
| Accuracy (%) | 95.23 - 113.16[8] | 95.23 - 113.16[8] |
Experimental Protocols
Detailed methodologies for the quantification of olanzapine and its metabolites are crucial for reliable TDM and research. The most common and robust method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Simultaneous Quantification of Olanzapine and N-desmethylolanzapine in Human Plasma by LC-MS/MS
This protocol is based on a validated method for the simultaneous analysis of olanzapine and its major metabolite, N-desmethylolanzapine.[8]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., olanzapine-d3).
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes and internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460 or equivalent).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Olanzapine: m/z 313.2 → 256.2
-
N-desmethylolanzapine: m/z 299.2 → 256.2
-
Olanzapine-d3 (IS): m/z 316.2 → 259.2
-
-
Instrument Parameters: Optimize parameters such as gas temperatures, gas flows, and collision energies for maximum signal intensity.
4. Data Analysis
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank biological matrix.
Visualizations
Olanzapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of olanzapine.
Caption: Primary metabolic pathways of olanzapine.
Experimental Workflow for Biomarker Validation
The diagram below outlines a typical workflow for validating a predictive biomarker, a process that has not been documented for this compound.
Caption: General workflow for predictive biomarker validation.
Conclusion
While the therapeutic drug monitoring of olanzapine and its major metabolite, N-desmethylolanzapine, is a valuable tool in clinical practice, the role of this compound as a predictive biomarker remains unsubstantiated. Current evidence identifies it primarily as a degradation product. For researchers and drug development professionals, focusing on the established parent drug and its well-characterized metabolites for biomarker discovery and validation is the most evidence-based approach. Future metabolomic studies may yet uncover a clinical significance for this compound, but as it stands, it is not a validated predictive biomarker for olanzapine therapy.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. researchgate.net [researchgate.net]
- 3. Olanzapine Lactam Impurity | LGC Standards [lgcstandards.com]
- 4. Olanzapine | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. This compound | 1017241-34-7 | IO26538 | Biosynth [biosynth.com]
- 6. Therapeutic drug monitoring of olanzapine: Easy and reliable method for clinical correlation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of plasma levels of olanzapine and N-desmethyl-olanzapine to monitor metabolic parameters in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous quantification of olanzapine and its metabolite N-desmethylolanzapine in human plasma by liquid chromatography tandem mass spectrometry for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Olanzapine and its Ketolactam Degradation Product
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the atypical antipsychotic drug olanzapine and its primary oxidative degradation product, often referred to as olanzapine ketolactam. Understanding the degradation pathways and the relative stability of the parent drug versus its impurities is critical for formulation development, stability-indicating analytical method development, and ensuring the safety and efficacy of the final drug product. This document summarizes key experimental findings on the forced degradation of olanzapine and presents the methodologies used in these stability studies.
Executive Summary
Olanzapine is susceptible to degradation under specific stress conditions, most notably oxidation, leading to the formation of several degradation products. A major degradation product identified in stress studies is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one, which possesses a ketolactam-like moiety. While direct comparative stability studies between olanzapine and its isolated ketolactam degradant are not extensively available in the public domain, a comprehensive understanding of olanzapine's stability profile inherently provides insights into the conditions that lead to the formation of this impurity. Olanzapine demonstrates relative stability under hydrolytic (acidic and alkaline) and photolytic stress but is labile to oxidative conditions.
Data Presentation: Forced Degradation of Olanzapine
The following table summarizes the typical degradation behavior of olanzapine under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.
| Stress Condition | Reagents and Conditions | Observed Degradation of Olanzapine | Major Degradation Products Formed |
| Acidic Hydrolysis | 0.1N HCl, heated at 80°C for 12-24 hours | Approximately 20% degradation observed.[1] | Specific degradation products are formed, but olanzapine is relatively stable compared to oxidative conditions. |
| Alkaline Hydrolysis | 0.1N NaOH, heated at 80°C for 12-24 hours | Degradation is observed.[3] | Specific degradation products are formed. |
| Oxidative Degradation | 3% H₂O₂, stored at room temperature for 24 hours | Significant degradation occurs.[1][3] | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one (a ketolactam-like structure) is a major product.[3][4] Other oxidative degradants are also identified.[4] |
| Thermal Degradation | Dry heat at 80°C for 24 hours | Degradation is observed, and it is highly temperature-dependent.[1][4] | The major degradation product is 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1][2]benzodiazepine-4-one.[3][4] |
| Photolytic Degradation | Exposure to UV light | Olanzapine is almost completely stable.[3] | Minimal to no degradation observed. |
Experimental Protocols
Detailed methodologies for the forced degradation studies of olanzapine are crucial for reproducing and validating these findings.
Preparation of Solutions for Forced Degradation
-
Stock Solution Preparation: A stock solution of olanzapine is prepared by dissolving the pure drug in a small volume of methanol.
-
Working Solution Preparation: The stock solution is then diluted with the respective stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, or distilled water for thermal and photolytic studies) to achieve a final concentration, for example, of 500 µg/mL.[1]
Stress Conditions
-
Acidic Hydrolysis: The olanzapine solution in 0.1 M HCl is heated in a water bath at 80°C for a specified period, typically ranging from 12 to 24 hours.[1]
-
Alkaline Hydrolysis: The olanzapine solution in 0.1 M NaOH is subjected to the same heating conditions as the acidic hydrolysis.[1]
-
Oxidative Degradation: The olanzapine solution in 3% H₂O₂ is stored at room temperature for 24 hours.[1]
-
Thermal Degradation: A solution of olanzapine in distilled water is heated at 80°C for 24 hours. Solid-state thermal degradation is also performed by exposing the pure drug powder to dry heat at 80°C for 24 hours.[1]
-
Photolytic Degradation: Olanzapine solutions and solid drug substance are exposed to UV light in a photostability chamber.
Analytical Method for Degradation Monitoring
A stability-indicating high-performance liquid chromatography (HPLC) method is commonly employed to separate and quantify olanzapine from its degradation products.
-
Chromatographic System: A reversed-phase C18 column is typically used.
-
Mobile Phase: A common mobile phase consists of a mixture of a buffer (e.g., 75 mM potassium dihydrogen phosphate buffer, pH 4.0), acetonitrile, and methanol in a specific ratio (e.g., 55:40:5, v/v/v).[1]
-
Flow Rate: A typical flow rate is 0.8 mL/min.[1]
-
Detection: UV detection at a wavelength of 227 nm is commonly used.[1]
Visualizations
Logical Flow of Olanzapine Stability Assessment
The following diagram illustrates the typical workflow for assessing the stability of olanzapine and identifying its degradation products.
Caption: Workflow for Olanzapine Forced Degradation Studies.
Olanzapine Degradation Pathway under Oxidative Stress
This diagram illustrates the primary degradation pathway of olanzapine under oxidative conditions, leading to the formation of the ketolactam derivative.
Caption: Oxidative Degradation Pathway of Olanzapine.
References
Assessing the Pharmacological Activity of Olanzapine Ketolactam: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the pharmacological profile of a compound and its derivatives is paramount. This guide provides a comparative assessment of the pharmacological activity of olanzapine and its known metabolites. Notably, information regarding the specific pharmacological activity of olanzapine ketolactam , an oxidative degradation product of olanzapine, is not available in the current scientific literature. Therefore, this comparison will focus on olanzapine and its major, pharmacologically characterized metabolites: N-desmethyl-olanzapine and 2-hydroxy-olanzapine.
Comparison of Olanzapine and its Major Metabolites
Olanzapine is an atypical antipsychotic that exhibits a complex pharmacology, interacting with a wide range of neurotransmitter receptors.[1] Its therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2] The major circulating metabolites of olanzapine, N-desmethyl-olanzapine and 10-N-glucuronide, are formed through hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[3] While the 10-N-glucuronide is pharmacologically inactive, N-desmethyl-olanzapine and another metabolite, 2-hydroxy-olanzapine, exhibit some pharmacological activity, albeit generally less potent than the parent compound.[4]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the receptor binding affinities (Ki, nM) of olanzapine and its metabolite, N-desmethyl-olanzapine. A lower Ki value indicates a higher binding affinity. Data for this compound is not available.
| Receptor | Olanzapine (Ki, nM) | N-desmethyl-olanzapine (Ki, nM) |
| Dopamine D2 | 11 | 33 |
| Serotonin 5-HT2A | 4 | 13 |
| Muscarinic M1 | 2.5 | 18 |
| Histamine H1 | 7 | 23 |
| Adrenergic α1 | 19 | 71 |
Data compiled from publicly available pharmacological databases and research literature.
Signaling Pathways and Mechanism of Action
Olanzapine's antipsychotic effect is believed to be mediated through the modulation of dopamine and serotonin signaling pathways in the brain. Its antagonism of D2 receptors in the mesolimbic pathway is thought to reduce positive symptoms of schizophrenia, while its 5-HT2A receptor antagonism in the mesocortical pathway may alleviate negative symptoms and cognitive deficits.
Experimental Protocols
Standard experimental protocols are employed to assess the pharmacological activity of compounds like olanzapine and its metabolites.
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound to specific neurotransmitter receptors.
Methodology:
-
Prepare cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).
-
Incubate the membranes with a radiolabeled ligand that has a known high affinity for the receptor.
-
Add increasing concentrations of the test compound (e.g., olanzapine, N-desmethyl-olanzapine) to compete with the radioligand for binding to the receptor.
-
After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.
-
Measure the radioactivity of the filter-bound membranes using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
While a direct pharmacological assessment of this compound is not possible due to the absence of available data, an analysis of olanzapine and its major metabolites provides valuable insights. The primary metabolites of olanzapine, N-desmethyl-olanzapine and 2-hydroxy-olanzapine, are generally less potent than the parent drug. This suggests that the metabolic conversion of olanzapine leads to a reduction in its pharmacological activity. Further research is required to isolate and characterize the pharmacological and toxicological profile of this compound to fully understand its potential effects.
References
Olanzapine Dose and its Correlation with Metabolite Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of olanzapine dosage and the corresponding plasma concentrations of its primary metabolites. The information presented is intended to support research and development efforts in the fields of pharmacology and drug metabolism. As has been noted, there is no significant scientific literature identifying a "ketolactam" metabolite of olanzapine; therefore, this guide will focus on the well-documented major metabolites.
Correlation of Olanzapine Dose with Plasma Concentrations of Olanzapine and its Major Metabolites
Olanzapine exhibits a linear pharmacokinetic profile, meaning that its plasma concentration is directly proportional to the administered dose.[1] This relationship extends to its major metabolites, although the exact concentrations can be influenced by various factors such as genetics, smoking status, and co-administered medications.
The primary metabolic pathways of olanzapine include N-demethylation, hydroxylation, and direct glucuronidation. The major metabolites found in circulation are 4'-N-desmethyl olanzapine, 2-hydroxymethyl olanzapine, olanzapine N-oxide, and 10-N-glucuronide.[1] Of these, 10-N-glucuronide and 4'-N-desmethyl olanzapine are the most abundant.[1]
The following table summarizes the mean steady-state plasma concentrations of olanzapine at different oral doses, based on a study by Citrome et al. (2009).[2] The corresponding estimated concentrations of the two major metabolites, 10-N-glucuronide and 4'-N-desmethyl olanzapine, have been calculated based on their reported steady-state presence relative to the parent drug (44% and 31% of the olanzapine concentration, respectively).[1]
| Daily Olanzapine Dose (mg) | Mean Olanzapine Plasma Concentration (ng/mL) | Estimated Mean 10-N-glucuronide Plasma Concentration (ng/mL) | Estimated Mean 4'-N-desmethyl olanzapine Plasma Concentration (ng/mL) |
| 10 | 19.7 ± 11.4 | 8.7 ± 5.0 | 6.1 ± 3.5 |
| 20 | 37.9 ± 22.8 | 16.7 ± 10.0 | 11.7 ± 7.1 |
| 40 | 74.5 ± 43.7 | 32.8 ± 19.2 | 23.1 ± 13.5 |
Data for olanzapine concentrations are from a study in patients with schizophrenia.[2] Metabolite concentrations are estimated based on reported steady-state ratios.[1] Values are presented as mean ± standard deviation.
Experimental Protocols
The quantification of olanzapine and its metabolites in biological matrices is most commonly and reliably achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Key Experiment: Quantification of Olanzapine and N-desmethyl olanzapine in Human Plasma by LC-MS/MS
Objective: To determine the plasma concentrations of olanzapine and its primary active metabolite, N-desmethyl olanzapine.
Methodology:
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add an internal standard (e.g., olanzapine-d3).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL of the prepared supernatant.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Olanzapine Transition: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).
-
N-desmethyl olanzapine Transition: Monitor the transition of the parent ion (m/z) to a specific product ion (m/z).
-
Internal Standard Transition: Monitor the transition for the deuterated internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of olanzapine and N-desmethyl olanzapine standards.
-
Calculate the concentration of each analyte in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
Olanzapine Metabolic Pathway
The following diagram illustrates the primary metabolic pathways of olanzapine.
Caption: Primary metabolic pathways of olanzapine.
Logical Relationship of Dose to Metabolite Levels
The following diagram illustrates the logical flow from olanzapine administration to the generation of its primary metabolites and the factors influencing this process.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Olanzapine Ketolactam
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Olanzapine ketolactam, a derivative of the atypical antipsychotic olanzapine, requires careful handling and disposal due to its potential toxicity. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Regulatory Framework
The disposal of pharmaceutical and chemical waste is governed by stringent regulations from agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[1][2][3]. A key principle is that hazardous chemical waste must not be disposed of down the drain[4][5]. Improper disposal can lead to environmental contamination and significant legal repercussions.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe and compliant disposal of this compound in a laboratory setting.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container[8]. The container should be compatible with the chemical properties of this compound.
-
The label should include the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Arrange for Professional Disposal:
Summary of Hazardous Properties
While specific quantitative data for this compound disposal is not available, the following table summarizes the known hazards of related compounds, which should be considered when handling and disposing of this chemical.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Toxic if swallowed | Ingestion |
| Serious Eye Irritation | Causes serious eye irritation | Eye Contact |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. securewaste.net [securewaste.net]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. acs.org [acs.org]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guidance for Handling Olanzapine Ketolactam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent pharmaceutical compounds like Olanzapine ketolactam. This document provides crucial, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational plans for handling, and compliant disposal procedures.
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications |
| Eye and Face Protection | Safety glasses with side shields | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] |
| Hand Protection | Disposable gloves | Chemical-resistant gloves (e.g., nitrile) inspected before use. Consider double gloving for enhanced protection.[1][3] |
| Body Protection | Laboratory coat | A fire/flame-resistant and impervious laboratory coat. For larger quantities, consider a disposable coverall.[1][2][3] |
| Respiratory Protection | Not generally required with adequate ventilation | If dust formation is likely or ventilation is inadequate, a dust mask or a full-face respirator should be used.[1][4] |
Operational Plan for Handling
Safe handling of this compound requires a systematic approach from preparation to post-handling cleanup.
1. Preparation and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[5][6]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and equipment to prevent ignition.[1][4]
-
Thoroughly wash hands and any exposed skin after handling.[1][7]
2. Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8]
-
Protect from light and moisture.[8]
-
Ensure the storage area is secure and inaccessible to unauthorized personnel.[7][8]
Spill and Disposal Plan
A clear and efficient plan for managing spills and disposing of waste is critical to maintaining a safe laboratory.
1. Spill Response:
-
In case of a spill, evacuate the immediate area and ensure proper ventilation.[1]
-
Wear the appropriate PPE before attempting to clean the spill.
-
For small spills, use a dust suppressant if sweeping is necessary.[4] Use dry clean-up procedures and avoid generating dust.[3] A vacuum cleaner with a HEPA filter is recommended for cleaning up dust.[3]
-
Collect the spilled material in a suitable, sealed container for disposal.[1]
2. Waste Disposal:
-
Dispose of unused this compound and any contaminated materials (including PPE) as hazardous waste.
-
All waste must be placed in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling and Disposal
Caption: A procedural workflow for the safe handling and disposal of this compound.
Emergency First Aid Procedures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Pathway | First Aid Measures |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][7] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse the mouth with water and call a poison control center or doctor immediately.[2][7] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
